Omethoate
Beschreibung
Eigenschaften
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037580 | |
| Record name | Omethoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow oily liquid; [HSDB] | |
| Record name | Omethoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at about 135 °C | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water. | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 1.32 | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C | |
| Record name | Omethoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1143 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Colorless to yellowish oily liquid | |
CAS No. |
1113-02-6 | |
| Record name | Omethoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omethoate [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omethoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Omethoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMETHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28U28EWE79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Solidifies at -28 °C | |
| Record name | OMETHOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6715 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Omethoate's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of omethoate, a potent organophosphorus insecticide, as an inhibitor of acetylcholinesterase (AChE). The document outlines the biochemical interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound's effects on this critical enzyme.
Introduction
This compound (C₅H₁₂NO₄PS) is a systemic insecticide and acaricide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.[4][5] By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which can cause neuromuscular paralysis and, at high doses, respiratory failure and death.[6][7]
Mechanism of Acetylcholinesterase Inhibition
This compound is a direct and irreversible inhibitor of acetylcholinesterase.[3][8] The mechanism of inhibition involves the covalent modification of the AChE active site. The phosphorus atom of this compound is electrophilic and reacts with a nucleophilic serine residue within the catalytic triad (B1167595) of the enzyme.[4][6] This reaction results in the phosphorylation of the serine hydroxyl group, forming a stable, covalent bond. The phosphorylated enzyme is rendered inactive and unable to perform its physiological function of hydrolyzing acetylcholine.[6]
The reaction between acetylcholinesterase and this compound has been characterized as a bimolecular process.[3][8] The inactivation of the enzyme leads to a buildup of acetylcholine at neuromuscular junctions and in the central nervous system, causing overstimulation of muscarinic and nicotinic acetylcholine receptors.[4]
Quantitative Inhibitory Data
The potency of this compound as an AChE inhibitor has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the bimolecular rate constant (kᵢ). The following table summarizes key quantitative data from the literature.
| Enzyme Source | Inhibitor | Parameter | Value | Reference |
| Rat Brain | This compound | kᵢ | 1.65 x 10⁻³ L·mol⁻¹·min⁻¹ | [8] |
| Housefly Head | This compound | kᵢ | 9.2 x 10⁻⁵ L·mol⁻¹·min⁻¹ | [8] |
| Eel Electroplaque | This compound | IC50 | ~3 mM | [9] |
| Mouse Muscle | This compound | IC50 | ~10 µM | [9] |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions, enzyme purity, and assay methodologies.
Signaling Pathway Disruption
The normal functioning of a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, which then binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly degrades acetylcholine to terminate the signal. This compound disrupts this process by inhibiting AChE, as depicted in the following diagram.
References
- 1. This compound (Ref: ENT 25776) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review: Organophosphorus toxicants, in addition to inhibiting acetylcholinesterase activity, make covalent adducts on multiple proteins and promote protein crosslinking into high molecular weight aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of Omethoate for Environmental Fate Modeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of the organophosphate insecticide Omethoate. Understanding these properties is critical for predicting its environmental fate, transport, and potential impact. The data presented is crucial for developing and parameterizing environmental models to assess exposure and risk.
Physicochemical Data of this compound
The following tables summarize the key physicochemical properties of this compound, which are fundamental inputs for environmental fate and transport models.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂NO₄PS | [1] |
| Molecular Weight | 213.19 g/mol | [2] |
| Physical State | Colorless to yellow oily liquid | [1] |
| Melting Point | ~ -28 °C (Solidifies) | [3] |
| Boiling Point | ~ 135 °C (Decomposes) | [1][3] |
| Density | 1.32 g/cm³ at 20 °C | [2][4] |
| Vapor Pressure | 2.48 x 10⁻⁵ mm Hg at 20 °C3.3 x 10⁻³ Pa at 20 °C19.0 mPa at 20 °C | [1][3][5] |
Table 2: Environmental Partitioning Properties of this compound
| Property | Value | Interpretation & Reference(s) |
| Water Solubility | Readily soluble in water>200 g/L at 20 °C500,000 mg/L at 20 °C, pH 7 | High potential for leaching and runoff.[1][3][6] |
| Octanol-Water Partition Coefficient (log Kow) | -0.74-0.9 | Low potential for bioaccumulation in organisms.[1][3] |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Estimated as 9.4 L/kg | Very high mobility in soil.[1][7] |
| Henry's Law Constant | 4.6 x 10⁻¹⁴ atm·m³/mol (estimated)4.62 x 10⁻⁹ Pa·m³/mol at 25 °C | Essentially non-volatile from water and moist soil surfaces.[1][3][8] |
| Bioconcentration Factor (BCF) | Estimated as 3 | Low potential for bioconcentration in aquatic organisms.[1] |
Table 3: Environmental Degradation of this compound
| Degradation Pathway | Half-life (t½) | Conditions & Reference(s) |
| Hydrolysis | 26 days | 24 °C, pH 7[1] |
| 102 days | pH 4[5] | |
| 17 days | pH 7[5] | |
| 28 hours | pH 9[5] | |
| 104 ± 9 days | Acidic solutions (pH 3)[9][10][11] | |
| 0.89 ± 0.21 days | Alkaline aqueous solutions (pH 9)[9][10][11] | |
| Aqueous Photolysis | Unlikely to be a significant degradation pathway. No detectable photolysis after 14 hours of irradiation. | This compound does not absorb light at wavelengths above 250 nm.[5] |
| Soil Biodegradation | Rapidly metabolized to CO₂. | [1] |
| 0.9 to 2.8 days (laboratory) | [8] | |
| 3.8 to 25 days (field) | [12] | |
| 77.24% degradation within 5 days | Under optimal conditions with Bacillus sp. YB-10.[13][14] | |
| Atmospheric Degradation (Vapor-phase) | Estimated half-life of a few hours. | Reaction with photochemically-produced hydroxyl radicals.[1] |
Experimental Protocols
The determination of the physicochemical properties listed above is guided by internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.
Water Solubility (OECD 105 / EPA OCSPP 830.7840)
The flask method is a common and straightforward technique.
-
Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved substance.
-
Apparatus: Constant temperature bath, shaker, centrifuge, analytical instrumentation (e.g., HPLC-UV, GC-MS).
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved this compound.
-
The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method.
-
The experiment is repeated until at least three consecutive measurements show no significant difference in concentration.
-
Vapor Pressure (OECD 104 / EPA OCSPP 830.7950)
Several methods can be employed depending on the expected vapor pressure range. For a substance like this compound with low volatility, the gas saturation method or Knudsen effusion method are suitable.
-
Principle (Gas Saturation): A stream of inert gas is passed through or over the substance at a known flow rate and temperature, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.
-
Apparatus: Constant temperature bath, gas flow meter, saturation column, trapping system (e.g., sorbent tubes), analytical instrumentation.
-
Procedure:
-
A sample of this compound is placed in the saturation column.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed through the column at a constant temperature.
-
The vaporized this compound is captured in a trapping system.
-
The quantity of trapped this compound is determined analytically.
-
The vapor pressure is calculated from the mass of vaporized substance, the volume of gas passed, and the temperature.
-
Octanol-Water Partition Coefficient (Kow) (OECD 107 & 117 / EPA OCSPP 830.7550 & 830.7560)
The shake-flask method is the traditional approach, while HPLC methods offer a faster alternative.
-
Principle (Shake-Flask): this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of this compound in both phases is measured, and the partition coefficient is calculated as the ratio of the concentrations.
-
Apparatus: Separatory funnels, shaker, centrifuge, analytical instrumentation.
-
Procedure:
-
A solution of this compound is prepared in either n-octanol or water.
-
This solution is placed in a separatory funnel with a known volume of the other immiscible solvent.
-
The funnel is shaken to facilitate partitioning until equilibrium is reached.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the n-octanol and water phases is determined.
-
The log Kow is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Soil Organic Carbon-Water Partition Coefficient (Koc) (OECD 106 & 121 / EPA OCSPP 835.1220)
The batch equilibrium method is the standard for direct measurement.
-
Principle: A solution of this compound is equilibrated with a soil sample of known organic carbon content. The decrease in the aqueous concentration is used to calculate the amount sorbed to the soil, from which the soil-water distribution coefficient (Kd) and subsequently the Koc are determined.
-
Apparatus: Centrifuge tubes, shaker, centrifuge, analytical instrumentation.
-
Procedure:
-
Aqueous solutions of this compound at several concentrations are prepared.
-
A known mass of soil is added to each solution in a centrifuge tube.
-
The tubes are agitated for a period sufficient to reach adsorption equilibrium.
-
The soil suspension is centrifuged to separate the solid and aqueous phases.
-
The concentration of this compound remaining in the aqueous phase is measured.
-
The amount of this compound sorbed to the soil is calculated by difference.
-
The Kd is determined from the slope of the adsorption isotherm (plot of sorbed vs. aqueous concentration).
-
The Koc is calculated by normalizing the Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).
-
Hydrolysis as a Function of pH (OECD 111 / EPA OCSPP 835.2120)
-
Principle: The rate of hydrolysis of this compound is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and a constant temperature in the dark.
-
Apparatus: Constant temperature incubator, sterile glassware, pH meter, analytical instrumentation.
-
Procedure:
-
Sterile buffer solutions at pH 4, 7, and 9 are prepared.
-
A known concentration of this compound is added to each buffer solution.
-
The solutions are maintained at a constant temperature (e.g., 25 °C or 50 °C) in the dark.
-
Samples are taken at various time intervals and analyzed for the concentration of this compound and any major degradation products.
-
The degradation rate constants and half-lives are calculated for each pH.
-
Aqueous Photolysis (OECD 316 / EPA OCSPP 835.2240)
-
Principle: The rate of phototransformation of this compound in an aqueous solution is measured upon exposure to a light source that simulates natural sunlight.
-
Apparatus: Photoreactor with a suitable light source (e.g., xenon arc lamp with filters), constant temperature control, quartz reaction vessels, analytical instrumentation.
-
Procedure:
-
A solution of this compound in a sterile aqueous buffer (usually pH 7) is prepared in quartz vessels.
-
The vessels are placed in the photoreactor and irradiated at a constant temperature.
-
Control samples are kept in the dark to measure hydrolysis or other abiotic degradation.
-
Samples are collected from both irradiated and dark control vessels at various time intervals.
-
The concentration of this compound and its photoproducts are determined.
-
The photolysis rate constant and half-life are calculated after correcting for degradation in the dark controls.
-
Aerobic and Anaerobic Soil Biodegradation (OECD 307 / EPA OCSPP 835.4100 & 835.4200)
-
Principle: The rate and route of degradation of this compound are studied in viable soil under controlled laboratory conditions that simulate aerobic or anaerobic environments.
-
Apparatus: Incubation flasks, systems for maintaining aerobic (air flow) or anaerobic (e.g., nitrogen purging) conditions, traps for volatile products (e.g., CO₂), analytical instrumentation.
-
Procedure:
-
Fresh soil samples are treated with a known concentration of this compound (often ¹⁴C-labeled for mass balance).
-
The soil moisture is adjusted to an appropriate level.
-
The treated soil is incubated at a constant temperature under either aerobic or anaerobic conditions.
-
At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products.
-
Volatile products, such as ¹⁴CO₂, are trapped and quantified to assess mineralization.
-
Degradation rates and half-lives are calculated, and a degradation pathway is proposed.
-
Environmental Fate and Transport of this compound
The physicochemical properties of this compound dictate its behavior in the environment. Its high water solubility and very low Koc value indicate a high potential for movement within the soil profile and into water bodies through leaching and surface runoff. Conversely, its low vapor pressure and Henry's Law constant suggest that volatilization from soil and water surfaces is not a significant dissipation pathway.
Once in the environment, this compound is subject to degradation. Hydrolysis is a key abiotic degradation process, with the rate being highly dependent on pH, being much faster under alkaline conditions. Biodegradation in soil and water is also a significant route of dissipation. Photolysis in water is not expected to be a major degradation pathway.
Caption: Environmental fate pathways of this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 5. Determination of n-octanol/water partition coefficient (Kow) of pesticide critical review and comparison of methods | CoLab [colab.ws]
- 6. azom.com [azom.com]
- 7. epa.gov [epa.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. srd.nist.gov [srd.nist.gov]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1-Octanol/water partition coefficient (Kow) and pKa for ionisable pesticides measured by a pH-metric method [repository.rothamsted.ac.uk]
An In-depth Technical Guide to the Synthesis of Omethoate
This technical guide provides a comprehensive overview of the primary synthesis pathways for Omethoate (O,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorothioate), a systemic organophosphorus insecticide and acaricide. The document details the chemical precursors, reaction conditions, and experimental protocols for the key manufacturing processes. All quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
This compound is a potent acetylcholinesterase inhibitor used to control a broad spectrum of insects and mites in agricultural and horticultural applications.[1][2] Its synthesis is primarily achieved through two main industrial routes, each with distinct advantages and process parameters. Understanding these pathways is crucial for researchers and professionals involved in agrochemical development and manufacturing.
Chemical Precursors
The synthesis of this compound relies on the availability of several key chemical precursors. The primary starting materials for the main synthesis routes are:
-
Sodium O,O-dimethylthiophosphate: A key reactant in the direct synthesis of this compound.[3][4]
-
2-chloro-N-methylacetamide: The second primary reactant for the direct synthesis method.[3][4]
-
O,O-dimethyl phosphorochloridothioate: An intermediate that can be used to produce an "oxy-thiophosphate" for the rear amine-decomposing method.
-
Methylamine (B109427): A crucial reagent in the "rear amine-decomposing" synthesis pathway.[5][6]
The synthesis of these precursors is a critical first step in the overall manufacturing process of this compound. For instance, 2-chloro-N-methylacetamide can be synthesized from methylamine hydrochloride and chloroacetyl chloride.
Primary Synthesis Pathways
Two predominant pathways for the industrial synthesis of this compound are detailed below:
This pathway represents a direct and efficient method for the production of this compound. The reaction involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-methylacetamide by the sulfur atom of sodium O,O-dimethylthiophosphate.
Reaction Scheme:
(CH₃O)₂P(S)ONa + ClCH₂C(O)NHCH₃ → (CH₃O)₂P(O)SCH₂C(O)NHCH₃ + NaCl
A catalyst, typically potassium iodide, is employed to facilitate the reaction, which is carried out in a solvent such as methanol (B129727).[3][4]
This method involves a multi-step process where an intermediate, referred to as "oxy-thiophosphate," is first synthesized and then reacted with methylamine to yield this compound.[5][6] While the exact structure of the "oxy-thiophosphate" is not explicitly detailed in the search results, it is likely a reactive intermediate derived from O,O-dimethyl phosphorochloridothioate.
Reaction Scheme (Inferred):
Step 1: Formation of "Oxy-thiophosphate" intermediate (CH₃O)₂P(S)Cl + H₂O → (CH₃O)₂P(O)SH (and other intermediates)
Step 2: Reaction with Methylamine Intermediate + CH₃NH₂ → (CH₃O)₂P(O)SCH₂C(O)NHCH₃
This method is characterized by low-temperature reaction conditions during the amination step.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound, allowing for a direct comparison of their efficiencies and process parameters.
| Parameter | Pathway 1: Single-Step Synthesis | Pathway 2: Rear Amine-Decomposing Method |
| Primary Reactants | Sodium O,O-dimethylthiophosphate, 2-chloro-N-methylacetamide | "Oxy-thiophosphate", Methylamine |
| Catalyst | Potassium Iodide[3][4] | Not explicitly mentioned |
| Solvent | Methanol[3][4] | Chloroform (B151607) (for extraction)[5] |
| Reaction Temperature | ~65°C[3][4] | -10°C to -18°C (amination step)[5] |
| Reaction Time | ~10 hours[3][4] | ~40-60 minutes (amination step)[5] |
| Reported Yield | Up to 96.1%[4] | 82.6% - 91.3% (crude)[5] |
| Reported Purity | Up to 95.22%[4] | 72.7% - 79.3% (crude oil)[5] |
Experimental Protocols
This protocol is based on the reaction of sodium O,O-dimethylthiophosphate and 2-chloro-N-methylacetamide.[3][4]
-
Reaction Setup: To a reaction vessel, add sodium O,O-dimethylthiophosphate, 2-chloro-N-methylacetamide, and potassium iodide in a molar ratio of approximately 1:1:0.05.
-
Solvent Addition: Add methanol as the reaction solvent.
-
Reaction Conditions: Heat the mixture to approximately 65°C and maintain this temperature for about 10 hours with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter the resulting salts from the reaction mixture. Remove the methanol solvent by rotary evaporation to obtain the crude this compound product. Further purification can be achieved through techniques such as distillation or chromatography.
This protocol is based on the patent describing the reaction of an "oxy-thiophosphate" with methylamine.[5][6]
-
Reaction Setup: Charge the "oxy-thiophosphate" intermediate and a solvent like chloroform into a reactor.
-
Cooling: Pre-cool the reactor to a temperature between -15°C and -18°C.
-
Amine Addition: Slowly add a 40% methylamine solution to the cooled reactor while maintaining the temperature at or below -8°C.
-
Incubation: After the addition of methylamine is complete, allow the reaction to incubate for approximately 40 minutes.
-
Neutralization: Neutralize the reaction mixture to a pH of 6-7 by adding hydrochloric acid.
-
Extraction and Purification: Allow the mixture to stand and separate. Extract the crude product with chloroform. The combined organic layers are then subjected to reduced pressure to remove the solvent, yielding the crude this compound oil.
Mandatory Visualizations
Caption: Primary synthesis pathways of this compound.
Caption: Experimental workflow for the single-step synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- 4. sodium O,O-dimethyl thiophosphate synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ijpsr.info [ijpsr.info]
Omethoate Degradation in Soil and Water: A Technical Guide
An In-depth Examination of Degradation Pathways, Metabolites, and Analytical Methodologies for Researchers and Environmental Scientists
Introduction
Omethoate, the oxygen analog of the organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor used to control a range of insect pests on various crops.[1] Due to its toxicity and potential for environmental contamination, understanding its fate and degradation in soil and water is of paramount importance for environmental risk assessment and management. This technical guide provides a comprehensive overview of the degradation products of this compound in soil and water, detailing the chemical and biological transformation processes, summarizing key quantitative data, and outlining the experimental protocols for their study.
Degradation of this compound in Water
The primary mechanism of this compound degradation in aqueous environments is hydrolysis, a process significantly influenced by pH and temperature. Photodegradation can also contribute to its breakdown, although it is generally considered a less significant pathway.
Hydrolytic Degradation
This compound is susceptible to hydrolysis, particularly under neutral to alkaline conditions. The degradation follows pseudo-first-order kinetics.[2][3] The rate of hydrolysis increases significantly with increasing pH. For instance, at 25°C, the half-life of this compound ranges from 104 days in acidic conditions (pH 3) to a mere 0.89 days in alkaline conditions (pH 9).[2][4]
Table 1: Half-life of this compound in Water at Different pH Values (25°C)
| pH | Half-life (days) |
| 3 | 104 |
| 5 | Not specified |
| 7 | 5.7 - 32.5 |
| 9 | 0.89 |
Data compiled from multiple sources. Note that some variations exist in reported values.
The primary hydrolytic degradation pathway involves the cleavage of the P-S bond, leading to the formation of dimethyl phosphate (B84403) (DMP) and N-methyl-2-mercaptoacetamide.[5] Further degradation of these intermediates can occur.
Photodegradation in Water
While hydrolysis is the dominant degradation process in water, photodegradation can also occur, particularly in the presence of photosensitizers. Studies have shown that UV irradiation can lead to the degradation of this compound, with the main mineralization products being sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), phosphate (PO₄³⁻), and nitrite (B80452) (NO₂⁻).[6]
Degradation of this compound in Soil
In the soil environment, the degradation of this compound is a more complex process involving both abiotic and biotic pathways. Microbial degradation is a key factor in the breakdown of this compound in soil.
Abiotic Degradation in Soil
Similar to the aqueous environment, hydrolysis can occur in the soil solution, with the rate being dependent on soil pH and moisture content. Photodegradation on the soil surface can also contribute to the overall degradation, although its significance is often limited by light penetration into the soil profile.[7]
Biotic (Microbial) Degradation
Microbial metabolism is a major route for this compound degradation in soil.[8] Various soil microorganisms, including bacteria and fungi, have been shown to degrade this compound. The degradation rate is influenced by factors such as soil type, organic matter content, temperature, and microbial population density.[9]
One study identified a bacterial strain, Bacillus sp. YB-10, capable of degrading this compound through co-metabolism.[10] Another study demonstrated that a bacterial agent, PA9, could significantly accelerate the degradation of this compound in contaminated soil.[11] The enzymatic degradation of this compound by microorganisms is believed to proceed through several pathways, primarily involving hydrolases such as phosphatases and amidases.[12][13] These enzymes catalyze the cleavage of ester and amide bonds within the this compound molecule.
Major Degradation Products of this compound
Several degradation products of this compound have been identified in both soil and water. The formation and persistence of these metabolites are crucial for a complete environmental risk assessment.
Table 2: Major Degradation Products of this compound in Soil and Water
| Degradation Product | Chemical Formula | Formation Pathway(s) | Environmental Compartment(s) |
| Dimethyl phosphate (DMP) | C₂H₇O₄P | Hydrolysis, Microbial degradation | Soil, Water |
| O-desmethyl-omethoate | C₄H₁₀NO₄PS | Microbial degradation | Soil |
| N-methyl-2-mercaptoacetamide | C₃H₇NOS | Hydrolysis | Water |
| O,O-dimethyl phosphoric acid | C₂H₇O₄P | Hydrolysis, Microbial degradation | Soil, Water |
| O,O-dimethyl phosphorothioic acid | C₂H₇O₃PS | Microbial degradation | Soil |
| N-methyl-methyl-sulfinyl-acetamide | C₄H₉NO₂S | Microbial degradation | Soil |
This table summarizes the major identified degradation products. The relative abundance and persistence of each metabolite can vary depending on environmental conditions.
Signaling Pathways and Experimental Workflows
This compound Degradation Pathways
The degradation of this compound in soil and water involves a series of chemical and biological reactions. The following diagram illustrates the primary degradation pathways.
Caption: Primary degradation pathways of this compound in soil and water.
Experimental Workflow for Soil Degradation Studies
A typical experimental workflow for studying the degradation of this compound in soil, following guidelines such as OECD 307, is depicted below.[14][15]
Caption: Experimental workflow for an this compound soil degradation study.
Experimental Protocols
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
This protocol outlines a laboratory experiment to determine the rate and route of this compound degradation in soil under aerobic conditions.
1. Soil Collection and Preparation:
-
Collect fresh soil from a relevant agricultural region.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize.
-
Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.
2. Test Substance Application:
-
Use radiolabeled ¹⁴C-omethoate to trace its fate and transformation.
-
Prepare a stock solution of ¹⁴C-omethoate in a suitable solvent.
-
Apply the solution to the soil to achieve a concentration relevant to agricultural application rates. Ensure even distribution.
3. Incubation:
-
Place the treated soil into incubation vessels (e.g., biometer flasks).
-
Maintain the soil moisture at a constant level (e.g., 40-60% of maximum water holding capacity).
-
Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C).
-
Aerate the flasks with a continuous flow of CO₂-free, humidified air to maintain aerobic conditions. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).
4. Sampling and Extraction:
-
Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract the soil samples with an appropriate solvent system (e.g., acetonitrile (B52724)/water mixture). Perform multiple extractions to ensure high recovery.
5. Analysis:
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound and its degradation products.[16][17]
-
Quantify the radioactivity in the soil extracts, extracted soil residues (non-extractable residues), and CO₂ traps using Liquid Scintillation Counting (LSC).
6. Data Analysis:
-
Calculate the concentration of this compound and its degradation products at each sampling time.
-
Determine the dissipation half-life (DT₅₀) of this compound using appropriate kinetic models (e.g., first-order kinetics).
-
Identify the major degradation products and propose a degradation pathway.
Analytical Method: QuPPe (Quick Polar Pesticides) Extraction and LC-MS/MS Analysis
The QuPPe method is suitable for the extraction of polar pesticides like this compound and its metabolites from various matrices.[18][19][20][21][22]
1. Sample Extraction (QuPPe Method):
-
Homogenize the sample (e.g., 10 g of soil or 10 mL of water).
-
Add a specific volume of cold methanol (B129727) and water.
-
Shake vigorously for a defined period.
-
Centrifuge the sample at low temperature.
-
The supernatant is then ready for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar compounds, such as a graphitized carbon or HILIC column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for this compound and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte.
-
Table 3: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | Porous Graphitized Carbon (e.g., Hypercarb) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and its metabolites |
| Ionization Mode | ESI Positive |
| MRM Transitions | Specific transitions for this compound and each identified metabolite |
| Collision Energy | Optimized for each transition |
These are example parameters and should be optimized for the specific instrument and application.
Conclusion
The degradation of this compound in soil and water is a complex process driven by both abiotic and biotic mechanisms. Hydrolysis is the dominant pathway in aqueous environments, with its rate being highly dependent on pH. In soil, microbial degradation plays a crucial role in its dissipation. A number of degradation products have been identified, with dimethyl phosphate being a common metabolite in both compartments. Understanding these degradation pathways and the formation of metabolites is essential for a thorough environmental risk assessment. The use of standardized experimental protocols, such as the OECD 307 guideline for soil metabolism studies, coupled with advanced analytical techniques like LC-MS/MS, allows for the accurate determination of this compound's environmental fate. This knowledge is vital for developing strategies to mitigate the potential environmental impact of this pesticide.
References
- 1. Dimethoate and this compound in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. Decomposition of Dimethoate and this compound in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis[v1] | Preprints.org [preprints.org]
- 4. vti.mod.gov.rs [vti.mod.gov.rs]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Degradation of Residual this compound in Farmland Soil by Bacterial Agent PA9 [agris.fao.org]
- 12. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 13. The function of microbial enzymes in breaking down soil contaminated with pesticides: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. benchchem.com [benchchem.com]
- 17. Simultaneous determination of dimethoate and its metabolite this compound in curry leaf using LC-MS/MS and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. QuPPe: About the Method [quppe.eu]
- 19. Home of the QuPPe Method [quppe.eu]
- 20. Analysis of several anionic polar pesticides in food of plant and animal origin using QuPPe extraction and CE-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
- 22. lcms.cz [lcms.cz]
Toxicological Profile of Omethoate on Non-Target Insect Species: An In-depth Technical Guide
Executive Summary
Omethoate is a systemic organophosphate insecticide and a potent metabolite of Dimethoate (B1670662), utilized for controlling a wide range of insect and mite pests in agriculture.[1] Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neuromuscular overstimulation, paralysis, and ultimately, death.[2][3] While effective against target pests, this compound's broad-spectrum activity poses a significant risk to non-target organisms, including beneficial insects that are vital for pollination and natural pest control. This guide provides a comprehensive overview of the toxicological effects of this compound and its parent compound, Dimethoate, on key non-target insect species, including Hymenoptera (bees, wasps), Coleoptera (ladybugs), and Neuroptera (lacewings). It synthesizes data on acute toxicity, details sublethal behavioral and physiological impacts, and outlines the experimental protocols used for such evaluations.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2] In a healthy cholinergic synapse, AChE is responsible for rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) after it has transmitted a nerve impulse, thereby terminating the signal. This compound, an organophosphate, phosphorylates a serine residue in the active site of AChE, rendering the enzyme non-functional. This reaction is effectively irreversible.[3]
The resulting accumulation of ACh in the synaptic cleft leads to the continuous stimulation of postsynaptic receptors, causing uncontrolled nerve firing. This hyperexcitation of the central nervous system manifests as tremors, paralysis, and eventually, the death of the insect. This compound is a direct inhibitor of AChE and is significantly more potent than its parent compound, Dimethoate.[1]
Acute Toxicity Profile
The acute toxicity of an insecticide is typically measured by the median lethal dose (LD50) or median lethal concentration (LC50). The LD50 is the dose required to kill 50% of a test population and is often expressed in micrograms of active ingredient per insect (µ g/bee ). The LC50 is the concentration in a medium (e.g., diet or residue) that kills 50% of the population. Data for this compound is limited; therefore, data for its parent compound, Dimethoate, which is metabolized into this compound, is also provided for context.
Table 1: Acute Toxicity of Dimethoate to Non-Target Insect Species
| Species | Order: Family | Type of Test | Value | Unit | Source(s) |
|---|---|---|---|---|---|
| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Contact LD50 (24h) | 0.11 - 0.26 | µ g/bee | [4] |
| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Oral LD50 (24h) | 0.11 - 0.33 | µ g/bee | [4] |
| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Oral LC50 | 0.0385 | mg/L | |
| Nasonia vitripennis (Parasitoid Wasp) | Hymenoptera: Pteromalidae | Topical LD50 | 2.2 | ng/wasp | [5] |
| Leptopilina heterotoma (Parasitoid Wasp) | Hymenoptera: Figitidae | Topical LD50 | 1.4 | ng/wasp | [6] |
| Coccinella septempunctata (Ladybug) | Coleoptera: Coccinellidae | General | Highly Toxic | - | [7] |
| Chrysoperla carnea (Lacewing) | Neuroptera: Chrysopidae | General | Toxic | - |[8] |
Sublethal Effects on Non-Target Insects
Exposure to insecticide doses that are not immediately lethal can lead to a range of sublethal effects that impair the health, behavior, and reproductive success of non-target insects, ultimately affecting their populations.
Table 2: Summary of Sublethal Effects of Dimethoate on Non-Target Insects
| Species | Effect Category | Specific Impact | Source(s) |
|---|---|---|---|
| Nasonia vitripennis (Parasitoid Wasp) | Behavior | Disrupted pheromone response and olfactory host finding at doses ≥0.105 ng/wasp. | [5][9] |
| Nasonia vitripennis (Parasitoid Wasp) | Behavior | Females treated with ≥0.21 ng avoided host odor. | [9] |
| Coccinella septempunctata (Ladybug) | Behavior | Altered locomotor activity; increased walking time and reduced resting time. | [7][10] |
| Coccinella septempunctata (Ladybug) | Behavior | Avoidance of treated plant surfaces. | [10] |
| Coccinella septempunctata (Ladybug) | Physiology | Reduced predatory efficiency of both larvae and adults. | [11][12] |
| General Beneficial Insects | Physiology | Reduced fecundity, fertility, and longevity. | [13] |
| General Beneficial Insects | Physiology | Impaired development and reproductive success. |[3] |
Experimental Protocols and Methodologies
Evaluating the toxicological profile of an insecticide requires standardized and reproducible experimental designs. Methodologies are broadly categorized into acute toxicity tests to determine lethal doses and sublethal effect assessments to study behavioral and physiological impacts.
Protocol for Acute Contact Toxicity (Adapted from OECD Guideline 214)
This protocol is designed to determine the LD50 of a substance when applied topically to adult insects, such as honeybees or parasitoid wasps.
-
Test Organisms: Healthy, young adult worker bees (Apis mellifera) or female wasps (Nasonia vitripennis) of uniform age and size, sourced from disease-free colonies or cultures.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of technical grade this compound in a suitable volatile solvent, typically acetone.
-
Create a geometric series of at least five test concentrations by serial dilution of the stock solution with the solvent.
-
A solvent-only group serves as the control. A toxic standard (e.g., Dimethoate) is often run in parallel to validate the test.
-
-
Application Procedure:
-
Incubation and Observation:
-
Place treated insects into clean holding cages with access to a food source (e.g., 50% sucrose (B13894) solution).
-
Maintain cages in an incubator under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, in darkness).
-
Record mortality and any sublethal symptoms (e.g., paralysis, abnormal behavior) at set intervals, typically 4, 24, and 48 hours post-application. The test may be extended to 96 hours if mortality between 24 and 48 hours is significant.
-
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Calculate the LD50 values and their 95% confidence intervals using probit analysis.[16]
Protocol for Sublethal Behavioral Assessment (Olfactometer Assay)
This method assesses the impact of insecticide exposure on an insect's ability to respond to chemical cues, such as sex pheromones or host-related kairomones.
-
Test Organisms and Exposure: Expose insects (e.g., parasitoid wasps) to a predetermined sublethal dose (e.g., a dose causing <10% mortality, determined from acute toxicity tests) via topical application as described in Protocol 4.1.
-
Apparatus: A Y-tube olfactometer is commonly used. This apparatus consists of a central tube where an insect is introduced, which then bifurcates into two arms. A controlled, purified airflow is passed through each arm.
-
Procedure:
-
Introduce the chemical cue into the airflow of one arm (the "treatment" arm). For example, a filter paper containing a synthetic female sex pheromone or the odor from a host-infested substrate.
-
The other arm receives an airflow with the solvent control (the "control" arm).
-
Individually release a sublethal-dosed wasp into the base of the central tube.
-
Observe the wasp's choice. A choice is recorded when the wasp walks a set distance (e.g., two-thirds of the way) into one of the arms and remains for a minimum period (e.g., 15 seconds).
-
Record the first choice and the time spent in each arm over a set duration (e.g., 5-10 minutes).
-
Test a sufficient number of insects (e.g., n=20-30) for both the insecticide-treated group and a solvent-only control group.
-
-
Data Analysis: Use a statistical test, such as a Chi-square or Fisher's exact test, to determine if the distribution of choices between the treatment and control arms differs significantly from a 50:50 distribution for both the exposed and unexposed insect groups.[5]
Conclusion and Implications
The available toxicological data, primarily from studies on its parent compound Dimethoate, indicates that this compound poses a significant hazard to non-target beneficial insects. Its high acute toxicity, coupled with a range of debilitating sublethal effects, can severely impact the fitness and functionality of these species. Sublethal exposure can disrupt critical behaviors such as pollination (impaired foraging in bees) and natural pest regulation (impaired host-finding in parasitoid wasps and reduced predation in ladybugs).[5][11] These impacts can lead to declines in beneficial insect populations and disrupt ecosystem balance.
For researchers and professionals in drug and pesticide development, this profile underscores the critical need to incorporate non-target species toxicology early in the screening process. A thorough risk assessment should not only consider acute mortality but also encompass the subtle yet ecologically significant sublethal effects on behavior and reproduction. Future research should focus on generating specific acute toxicity data for this compound across a wider range of non-target species and further elucidating the long-term population-level consequences of sublethal exposure. Such data is essential for developing more selective pest management strategies and mitigating the unintended environmental consequences of insecticide use.
References
- 1. Dimethoate - Wikipedia [en.wikipedia.org]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Environmental Fate and Toxicology of Dimethoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Four Neurotoxic Insecticides Impair Partner and Host Finding in the Parasitoid Leptopilina heterotoma and Bioactive Doses Can Be Taken up Via the Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Sublethal Effects of Four Insecticides Targeting Cholinergic Neurons on Partner and Host Finding in the Parasitic Wasp Nasonia vitripennis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behaviour of the adult seven spot ladybird, Coccinella septempunctata (Coleoptera: Coccinellidae), in response to dimethoate residue on bean plants in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. entomon.ambadi.org.in [entomon.ambadi.org.in]
- 14. benchchem.com [benchchem.com]
- 15. journals.rdagriculture.in [journals.rdagriculture.in]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omethoate, the oxygen analog of the organophosphate insecticide dimethoate (B1670662), is a potent acetylcholinesterase inhibitor.[1] Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological profile and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the primary metabolic pathways of this compound, detailing the enzymatic processes, key metabolites, and the cellular signaling cascades affected by this compound.
Core Metabolic Pathways
In mammalian systems, this compound undergoes biotransformation primarily through two main pathways: hydrolysis and oxidative metabolism . These processes are facilitated by various enzymes, leading to the formation of several metabolites that are subsequently excreted.[2]
Hydrolytic Pathways
Hydrolysis of this compound involves the cleavage of its ester bonds, a critical step in its detoxification. This process is catalyzed by esterases and carboxyamidases.[2]
Two major hydrolytic routes have been proposed:
-
Cleavage of the P-S-C bond: Esterase action on the S-C bond results in the formation of O,O-dimethylphosphoric acid.[2]
-
Cleavage of the C-N bond: A carboxyamidase cleaves the C-N bond, leading to the formation of other metabolites.[2]
Oxidative Metabolism
Oxidative pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, also play a role in this compound metabolism.[3] Key oxidative reactions include:
-
O-demethylation: The removal of a methyl group from the methoxy (B1213986) moieties.[4]
-
N-demethylation: The removal of the N-methyl group, resulting in a de-N-methyl derivative.[2]
Key Metabolites
The metabolism of this compound results in the formation of several polar metabolites that are more readily excreted from the body, primarily in the urine.[5][6] The principal metabolites identified in mammalian urine include:
-
O,O-dimethyl phosphoric acid [5]
-
O,O-dimethyl phosphorothioic acid [5]
-
O-desmethyl this compound [4]
-
N-methyl-2-(methylsulfinyl)acetamide [4]
The relative abundance of these metabolites can vary depending on the species and the dose administered.
Quantitative Data on this compound Metabolism
The following tables summarize the quantitative data available on the excretion and enzymatic kinetics of this compound and its metabolites in mammalian systems.
Table 1: Urinary Excretion of this compound and its Metabolites in Rats
| Metabolite | Percentage of Administered Radioactivity in 24-hour Urine Composite[5] |
| O,O-dimethyl phosphoric acid | 34% |
| Unknown A | 52% |
| O,O-dimethyl phosphorothioic acid | 9.5% |
| Unknown B | 4.5% |
Data from a study where male rats were orally administered 50 mg/kg of radiolabelled this compound.[5]
Table 2: In Vitro Intrinsic Clearance of this compound in Rat and Human Liver Microsomes
| Species | Liver Microsomes | Intrinsic Clearance (CLint) (μL/min/mg)[3] |
| Rat | Adult | 1.8 ± 1.0 |
| Rat | Juvenile | 1.2 ± 0.8 |
| Human | Adult | 2.0 ± 0.0 |
| Human | Juvenile | 2.7 ± 0.8 |
Table 3: Pharmacokinetic Parameters of this compound in Adult Male Sprague-Dawley Rats after a Single Oral Dose of Dimethoate
| Parameter | Units | Value[3] |
| Cmax | ng/mL | 135 ± 28 |
| Tmax | h | 0.50 |
| AUC(0-t) | h*ng/mL | 423 ± 101 |
| t1/2 | h | 3.4 ± 1.0 |
These parameters were determined for this compound following the oral administration of dimethoate, which is metabolized to this compound in vivo.
Experimental Protocols
In Vivo Metabolism Study in Rats
This protocol outlines a typical in vivo study to investigate the metabolism of this compound in rats.
1. Animal Model:
-
Species: Male Wistar rats (6-8 weeks old)[6]
-
Housing: Housed in metabolic cages to allow for the separate collection of urine and feces.[6]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.[6]
2. Dosing:
-
Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).[6]
-
Administration: A single dose is administered via oral gavage.[6] A common dose for such studies is in the range of 5-50 mg/kg body weight.[5][6]
3. Sample Collection:
-
Urine and feces are collected at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-dosing.[5]
-
Blood samples can also be collected at various time points to determine the pharmacokinetic profile.
4. Sample Analysis:
-
Urine samples are centrifuged to remove any solid debris.[6]
-
Metabolites are extracted from the urine using appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) methods.
-
Analysis of metabolites is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of this compound using rat liver microsomes.
1. Materials:
-
Rat liver microsomes (commercially available or prepared from fresh liver tissue)[3][7]
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)[8]
-
Reaction termination solvent (e.g., acetonitrile (B52724) or methanol)[3]
2. Incubation Procedure:
-
A reaction mixture is prepared containing rat liver microsomes (e.g., 0.5 mg/mL protein concentration), this compound (at a specific concentration, e.g., 1 µM), and phosphate buffer.[3][8]
-
The mixture is pre-incubated at 37°C for a few minutes.[8]
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[8]
-
The incubation is carried out at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).[3][8]
3. Reaction Termination and Sample Preparation:
-
The reaction is stopped by adding a cold termination solvent.[8]
-
The mixture is centrifuged to precipitate the proteins.[8]
-
The supernatant, containing the metabolites, is collected for analysis.
4. Analysis:
-
The disappearance of the parent compound (this compound) and the formation of metabolites are quantified using LC-MS/MS.[3]
Analytical Method: LC-MS/MS for this compound and Metabolites
Chromatographic Conditions (Example): [5]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18 RRHD, 2.1 × 150 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 30 °C
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
Mass Spectrometry Conditions (Example): [5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 214.0 -> Product ion (m/z) 125.0
-
Metabolites would have their specific precursor and product ions determined.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis via MAPK Signaling
Exposure to this compound has been shown to induce apoptosis (programmed cell death) in mammalian cells through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically involving p38 MAPK and c-Jun N-terminal kinase (JNK).
Conclusion
The metabolism of this compound in mammalian systems is a complex process involving both hydrolytic and oxidative pathways, leading to the formation of various metabolites that are primarily excreted in the urine. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to conduct further studies on the toxicokinetics and metabolism of this important organophosphate compound. Furthermore, the elucidation of the MAPK-mediated apoptotic signaling pathway provides critical insights into the molecular mechanisms of this compound-induced toxicity, opening avenues for the development of targeted therapeutic strategies. This comprehensive understanding is essential for accurate risk assessment and the protection of human health.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A review on effects of dimethoate - IP Int J Forensic Med Toxicol Sci [ijfmts.com]
Genotoxicity and Carcinogenicity of Omethoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omethoate, an organophosphate insecticide, is the oxygen analog and a primary metabolite of dimethoate (B1670662).[1] Its use in agriculture has prompted extensive toxicological evaluation to ascertain its potential risks to human health.[2] This technical guide provides an in-depth review of the genotoxicity and carcinogenicity of this compound, presenting key study findings, detailed experimental methodologies, and mechanistic insights. While in vivo studies have often concluded a lack of significant genotoxic or carcinogenic risk, in vitro evidence suggests a potential for DNA damage, warranting a comprehensive examination of the available data.[3][4] This document synthesizes the current understanding of this compound's toxicological profile to support informed risk assessment and future research.
Genotoxicity Profile
The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays, with some conflicting results. While several studies suggest this compound is not genotoxic in vivo, a body of evidence from in vitro and plant-based systems indicates its potential to induce genetic damage.[2][3] The proposed mechanism for this compound's genotoxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to DNA damage.[2]
Gene Mutation Assays
The Ames test, a bacterial reverse mutation assay, is a standard method for identifying substances that can cause gene mutations. While some regulatory summaries conclude that this compound is not genotoxic in vivo, it has produced positive results in some in vitro gene mutation assays.[4]
Table 1: Summary of Gene Mutation Studies on this compound
| Test System | Assay | Concentration/Dose | Results | Reference |
|---|
| Salmonella typhimurium | Ames Test | Data not available | Positive results in some in vitro assays |[4] |
The Ames test protocol involves the following key steps:
-
Bacterial Strains: Several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used, each sensitive to different types of mutagens.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
-
Exposure: The tester strains are exposed to various concentrations of this compound on a minimal glucose agar (B569324) plate with a trace amount of histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (bacteria that have mutated back to a state of histidine independence) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Chromosomal Aberration Assays
This compound has been shown to induce chromosomal aberrations in plant cells and sister chromatid exchanges in human lymphocytes in vitro.
The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). A study using the Allium cepa (onion root tip) assay demonstrated a dose-dependent increase in micronuclei formation following exposure to this compound.[2]
Table 2: Micronucleus Formation in Allium cepa Root Tip Cells Exposed to this compound for 72 hours
| Treatment Group | Concentration (mg/L) | Number of Micronuclei / 1000 Cells (Mean ± SD) |
|---|---|---|
| Control | 0 | 1.2 ± 0.4 |
| This compound | 2.0 | 4.8 ± 0.8 |
| This compound | 3.1 | 7.2 ± 1.1 |
| This compound | 5.7 | 11.6 ± 1.5 |
Data extracted from a study on Allium cepa.[2]
The same Allium cepa study also revealed various types of chromosomal abnormalities, with their frequency increasing with the concentration of this compound.[2]
Table 3: Chromosomal Aberrations in Allium cepa Root Tip Cells Exposed to this compound for 72 hours
| Treatment Group | Concentration (mg/L) | Total Chromosomal Aberrations / 1000 Cells (Mean ± SD) | Predominant Aberrations |
|---|---|---|---|
| Control | 0 | 3.4 ± 0.6 | - |
| This compound | 2.0 | 15.2 ± 1.8 | Sticky chromosome, vagrant chromosome, fragment, bridge |
| This compound | 3.1 | 24.8 ± 2.2 | Sticky chromosome, vagrant chromosome, fragment, bridge |
| This compound | 5.7 | 41.6 ± 3.4 | Sticky chromosome, vagrant chromosome, fragment, bridge |
Data extracted from a study on Allium cepa.[2]
In vitro studies on human lymphocytes have shown that this compound can induce a dose-related increase in the frequency of sister chromatid exchanges (SCEs).[3] SCEs are exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.
Table 4: Sister Chromatid Exchange (SCE) in Human Lymphocytes Exposed to this compound
| Treatment | Concentration (µg/mL) | Result | Reference |
|---|
| this compound | Not specified | Dose-related increase in SCE frequency (P < 0.01) |[3] |
A dominant lethal study in mice evaluated the potential of this compound to affect spermatogenesis. At an acute oral dose of 5 mg/kg, this compound did not show a mutagenic hazard, as indicated by pre- and post-implantation mortality.[5]
Table 5: Dominant Lethal Study of this compound in Mice
| Test Substance | Dose (mg/kg) | Mating Period | Findings | Reference |
|---|
| this compound | 5 (oral) | 8 weeks | No suggestion of mutagenic hazard based on pre- and post-implantation mortality. |[5] |
The rodent in vivo micronucleus test is a standard assay for detecting chromosomal damage.
-
Animal Model: Typically, mice or rats are used.
-
Dosing: Animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels, including a maximum tolerated dose.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
Slide Preparation: The collected cells are smeared on slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Evaluation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.
DNA Damage Assays
The Comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells. This compound has been shown to induce DNA damage in Allium cepa in a dose-dependent manner.[2]
Table 6: DNA Damage (Comet Assay) in Allium cepa Root Tip Cells Exposed to this compound for 72 hours
| Treatment Group | Concentration (mg/L) | % Tail DNA (Mean ± SD) |
|---|---|---|
| Control | 0 | 3.1 ± 0.6 |
| This compound | 2.0 | 12.4 ± 1.5 |
| This compound | 3.1 | 21.8 ± 2.1 |
| This compound | 5.7 | 35.2 ± 2.9 |
Data extracted from a study on Allium cepa.[2]
The alkaline Comet assay is widely used to detect single- and double-strand DNA breaks.
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., Allium cepa root tips, animal liver cells, or peripheral blood lymphocytes).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Scoring: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.
Mechanistic Pathway of Genotoxicity
Organophosphate pesticides like this compound are known to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress. This oxidative stress can damage cellular macromolecules, including DNA, resulting in mutations and chromosomal aberrations.
Carcinogenicity Profile
The evidence regarding the carcinogenicity of this compound is mixed, with some long-term animal studies showing no oncogenic potential, while others note specific tumor formation at high doses.[3][6] It is important to also consider the data on dimethoate, as it is metabolized to this compound in vivo.
Long-Term Animal Bioassays
Long-term carcinogenicity bioassays in rodents are the primary method for assessing the carcinogenic potential of chemicals.
Table 7: Summary of Carcinogenicity Studies on this compound and Dimethoate
| Test Substance | Species (Strain) | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Rat | Dietary exposure (dose levels not specified) | Evidence of benign thyroid tumors at high dose levels. | [3] |
| This compound | Rat and Mouse | Life-span dietary studies | No evidence of oncogenic potential. | [6] |
| Dimethoate | Rat (Osborne-Mendel) | 80 weeks in feed (Time-weighted avg. doses: 155 & 310 ppm for males; 192 & 384 ppm for females) | No statistically significant increase in tumors. | [1] |
| Dimethoate | Mouse (B6C3F1) | 80 weeks in feed (200 & 500 ppm) | No statistically significant increase in tumors. |[1] |
It is noteworthy that one source cites the World Health Organization (WHO) as classifying this compound as a substance that causes cancer with an extreme degree of carcinogenicity, although the basis for this classification is not detailed in the available literature.[2]
Experimental Protocol: Rodent Carcinogenicity Bioassay
Standard rodent carcinogenicity bioassays follow established guidelines (e.g., OECD Test Guideline 451).
-
Species Selection: Typically conducted in two rodent species, most commonly rats and mice.
-
Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is typically the Maximum Tolerated Dose (MTD), which is determined from shorter-term toxicity studies.
-
Administration: this compound is usually administered in the diet for a large portion of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption throughout the study.
-
Pathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted to identify neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the treated groups is compared statistically to the control group. The analysis considers the number of tumors, the proportion of malignant tumors, and the time to tumor onset.
Conclusion
The genotoxic and carcinogenic potential of this compound presents a complex picture. While in vitro studies and research on plant systems indicate a clear potential for genotoxicity, including gene mutations, chromosomal aberrations, and DNA damage, likely mediated by oxidative stress, the evidence from in vivo mammalian studies is less consistent, with some studies showing no significant effects.[2][3][4]
Similarly, the carcinogenicity data is not definitive. Long-term rodent bioassays have largely concluded a lack of oncogenic potential, although there is some evidence of benign tumor formation at high doses.[3][6] The more pronounced toxicity of this compound compared to its parent compound, dimethoate, underscores the importance of continued evaluation and a weight-of-evidence approach in risk assessment.
For researchers and drug development professionals, these findings highlight the need for careful consideration of the full toxicological profile of this compound and related organophosphate compounds. Further research to elucidate the specific conditions under which this compound may pose a genotoxic or carcinogenic risk in mammals would be valuable.
References
- 1. Bioassay of dimethoate for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological assessment of this compound insecticide in Allium cepa L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sister-chromatid exchanges in human lymphocytes induced by dimethoate, this compound, deltamethrin, benomyl and their mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Neurotoxicity Effects of Omethoate Exposure in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omethoate, an organophosphate insecticide, is the active metabolite of dimethoate (B1670662) and is known for its potent neurotoxic effects.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3] Beyond its direct impact on the cholinergic system, exposure to this compound and its parent compound, dimethoate, has been shown to induce a cascade of secondary effects in rats, including oxidative stress, neuroinflammation, and apoptosis, contributing to neuronal damage.[2][5][6] This technical guide provides a comprehensive overview of the neurotoxic effects of this compound exposure in rats, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from various studies on the neurotoxic effects of this compound and dimethoate in rats.
Table 1: Acetylcholinesterase (AChE) Inhibition in Rats Exposed to this compound
| Compound | Dose | Route of Administration | Duration | Tissue | AChE Inhibition (%) | Reference |
| This compound | 2 ppm (in feed) | Oral | 3 months | Red Blood Cell (female) | Slight | [7] |
| This compound | 4 ppm (in feed) | Oral | 3 months | Red Blood Cell | 30-50 | [7] |
| This compound | 5 mg/kg/day | Oral | 8 weeks (42 doses) | Not Specified | Not Specified (transient tremors observed) | [7] |
| This compound | 10 mg/kg | Not Specified | 7 days | Red Blood Cell | 63 (maximum on day 1) | [7] |
| This compound | 25 mg/kg | Not Specified | 7 days | Plasma (female) | 67 (maximum on day 1, fully recovered by day 7) | [7] |
Table 2: Oxidative Stress Markers in the Brain of Rats Exposed to Dimethoate
| Dose | Duration | Malondialdehyde (MDA) | Superoxide (B77818) Dismutase (SOD) | Catalase (CAT) | Glutathione (GSH) | Reference |
| 6 mg/kg | 30 days | Increased | Increased | Increased | Decreased | [2] |
| 30 mg/kg | 30 days | Increased | Increased | Increased | Decreased | [2] |
Table 3: Apoptotic Markers in the Brain of Rats Exposed to Dimethoate
| Dose | Duration | Brain Region | Marker | Observation | Reference |
| 15 mg/kg b.w. | 5 weeks | Cortex (Cx) and Substantia Nigra (SN) | Cytochrome C release | Increased | [6] |
| 15 mg/kg b.w. | 5 weeks | Cortex (Cx) and Substantia Nigra (SN) | Bax/Bcl-2 ratio | Increased | [6] |
| 15 mg/kg b.w. | 5 weeks | Cortex (Cx) and Substantia Nigra (SN) | Caspase-3 activity | Increased | [6] |
| 15 mg/kg b.w. | 5 weeks | Cortex (Cx) and Substantia Nigra (SN) | Calpains activity | Increased | [6] |
| Not Specified | 48 hours | Brain | DNA damage (% DNA in tail) | Increased by 67% | [5] |
| Not Specified | Not Specified | Brain | TUNEL+ cells | Increased 3.75-fold | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotoxicity of this compound in rats.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is based on the principle of measuring the product of acetylthiocholine (B1193921) hydrolysis by AChE.
a. Tissue Preparation:
-
Rats are euthanized, and the brain is rapidly excised and placed on ice.
-
The brain tissue is weighed and homogenized in cold phosphate (B84403) buffer (pH 8.0).
-
The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.
-
The resulting supernatant is collected for the AChE activity assay.
b. Assay Procedure:
-
The reaction mixture contains the brain homogenate supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
AChE activity is expressed as micromoles of substrate hydrolyzed per minute per gram of tissue.
Oxidative Stress Marker Assays
a. Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Brain tissue is homogenized in a cold potassium chloride solution.
-
The homogenate is mixed with thiobarbituric acid (TBA) and trichloroacetic acid (TCA).
-
The mixture is heated in a boiling water bath for 60 minutes.
-
After cooling, the mixture is centrifuged to pellet the precipitate.
-
The absorbance of the supernatant, containing the MDA-TBA adduct, is measured at 532 nm.
-
MDA levels are expressed as nanomoles per milligram of protein.
b. Superoxide Dismutase (SOD) Activity Assay:
-
Brain tissue is homogenized in a cold phosphate buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The absorbance is measured at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
c. Catalase (CAT) Activity Assay:
-
Brain tissue is homogenized in a cold phosphate buffer.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The assay measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
The rate of H2O2 decomposition is monitored by the decrease in absorbance at 240 nm.
-
Catalase activity is expressed as micromoles of H2O2 decomposed per minute per milligram of protein.
Apoptosis Assays
a. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Rat brains are fixed with paraformaldehyde and embedded in paraffin.
-
Brain sections are deparaffinized and rehydrated.
-
The sections are treated with proteinase K to retrieve antigenic sites.
-
The sections are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., FITC).
-
TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
The fluorescently labeled apoptotic cells are visualized and quantified using a fluorescence microscope.
b. Caspase-3 Activity Assay:
-
Brain tissue is homogenized in a lysis buffer.
-
The homogenate is centrifuged, and the supernatant containing the cell lysate is collected.
-
The protein concentration of the lysate is determined.
-
The lysate is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).
-
Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.
-
The absorbance or fluorescence is measured, and caspase-3 activity is expressed as the fold increase over control levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced neurotoxicity in rats.
Caption: General experimental workflow for a neurotoxicity study in rats.
References
- 1. Preparing a rat brain tissue samples for acetylcholinesterase activity measurement – the MM method – Digital repository of Academic Archives from University of Banja Luka [sova.unibl.org]
- 2. Quantitative histochemical assay for superoxide dismutase in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scriptamedica.com [scriptamedica.com]
- 4. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 5. protocols.io [protocols.io]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Caspase-3 Activity in the Rat Amygdala Measured by Spectrofluorometry After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Omethoate as a Metabolite of Dimethoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoate (B1670662), a widely utilized organophosphate insecticide, undergoes metabolic transformation in various organisms, leading to the formation of several metabolites. Among these, omethoate, the oxygen analog of dimethoate, is of particular significance due to its heightened toxicological properties. This technical guide provides a comprehensive overview of this compound as a metabolite of dimethoate, focusing on its formation, comparative toxicity, and analytical determination. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pesticide safety assessment.
Metabolic Formation of this compound
The primary pathway for the formation of this compound from dimethoate is through oxidative desulfuration. This bioactivation process is predominantly mediated by the cytochrome P450 (CYP450) monooxygenase system, primarily in the liver of mammals.[1][2] The reaction involves the conversion of the thiophosphoryl (P=S) group in dimethoate to a phosphoryl (P=O) group, resulting in the formation of this compound.
While the specific human CYP450 isozymes responsible for dimethoate oxidation have not been definitively elucidated in the reviewed literature, studies on other organophosphorus pesticides suggest the involvement of enzymes such as CYP2B6, CYP2C19, and CYP3A4 in similar oxidative desulfuration reactions.[3] In rats, the activity of CYP2D1 has been shown to be induced by dimethoate exposure.
The conversion of dimethoate to this compound is a critical step in its toxicological profile, as this compound is a more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[2]
Signaling Pathway: Mammalian Metabolism of Dimethoate
The following diagram illustrates the principal metabolic pathways of dimethoate in mammals, highlighting the formation of this compound and subsequent degradation products.
References
Methodological & Application
Application Note: High-Throughput Analysis of Omethoate Residues in Fruits by LC-MS/MS
Introduction
Omethoate is a systemic organophosphate insecticide and acaricide used to control a wide range of insects and mites on various crops, including fruits. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of this compound residues in a variety of fruit matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing high recovery and efficiency.[1][2][3]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound residues in fruits, from sample preparation to LC-MS/MS analysis.
Sample Preparation (Modified QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and minimal solvent usage.[1][2][4][5][6]
-
Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform puree is obtained. For dry fruits like raisins, a wetting step is required prior to homogenization.[2]
-
Extraction:
-
Transfer 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (ACN). For acidic fruits like lemons, 1% acetic acid in acetonitrile can be used.[7]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[2]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). The choice of sorbents may vary depending on the fruit matrix to effectively remove interferences like pigments and sugars.
-
Vortex for 30 seconds.
-
Centrifuge for 3 minutes at high speed.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with a suitable solvent (e.g., methanol/water, 50/50, v/v) prior to LC-MS/MS injection.[8]
-
The final extract is then filtered through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis
The instrumental analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 150 x 2.1 mm, 3.5 µm) is commonly used for the separation of this compound.[9][10]
-
Mobile Phase: A gradient elution with water (containing a modifier like 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (methanol or acetonitrile) is typically employed.[10][11]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.[10]
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is used for the analysis of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying target analytes.[12]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.
-
Data Presentation
The performance of the analytical method is summarized in the table below, presenting key validation parameters for this compound analysis in various fruit matrices.
| Parameter | Fruit Matrix | Value | Reference |
| Limit of Detection (LOD) | Fruit Juices | <0.2 ppb | [8] |
| Limit of Quantification (LOQ) | Curry Leaf | 0.005 µg/g | [13] |
| Vegetables | 5 µg/kg | [12] | |
| Recovery | Fruit Juices (spiked at 2-50 ng/g) | 77-102% | [8] |
| Curry Leaf (spiked at 0.005-0.050 µg/g) | 85.57-107.22% | [13] | |
| Orange Juice (spiked at 10-100 µg/L) | 70-118% | [7] | |
| Relative Standard Deviation (RSD) | Fruit Juices | <9% | [8] |
| Curry Leaf | <5% | [13] | |
| Orange Juice | <19% | [7] |
Mandatory Visualization
The following diagram illustrates the general workflow of the LC-MS/MS analytical method for this compound residue in fruits.
References
- 1. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. food.actapol.net [food.actapol.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Omethoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omethoate is an organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibition of AChE by agents like this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can lead to paralysis and death. The in vitro determination of AChE inhibition is a fundamental assay for toxicological screening and the development of potential antidotes. This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity on acetylcholinesterase using the well-established Ellman's method.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is based on the colorimetric method developed by Ellman and colleagues. This method quantifies the activity of AChE by measuring the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE. The resulting yellow-colored TNB can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor, such as this compound, will reduce the rate of ATCh hydrolysis, leading to a decrease in the rate of color formation.
Data Presentation
The inhibitory potency of this compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value is a key parameter for comparing the toxicity of different compounds.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 1.2 x 10⁻⁵ M | Rat brain | [1] |
| IC50 | 1.1 x 10⁻⁵ M | Rat brain | [1] |
| IC50 | 3.9 x 10⁻⁵ M | Bovine (RBC) | [1] |
| IC50 | 6.3 x 10⁻⁵ M | Human plasma | [1] |
| IC50 | 1.7 x 10⁻⁷ M | Housefly | [1] |
| Inhibition Type | Irreversible | Various | [1] |
| Kinetics | Bimolecular | Various | [1] |
Experimental Protocol
This protocol is adapted from the Ellman's method for a 96-well microplate format, which is suitable for high-throughput screening.[2][3][4]
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)
-
This compound (analytical standard)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipettes
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0). Store protected from light at 4°C.
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). The final concentration in the well should be optimized to obtain a linear reaction rate over the measurement period. Keep the enzyme solution on ice.
-
This compound Stock Solution (e.g., 10 mM): Dissolve an accurately weighed amount of this compound in DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1% to avoid affecting enzyme activity.
Assay Procedure
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 180 µL of phosphate buffer + 20 µL of DTNB solution.
-
Control (100% Activity): 140 µL of phosphate buffer + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of phosphate buffer (or DMSO vehicle).
-
Test Sample (this compound): 140 µL of phosphate buffer + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of this compound working solution.
-
-
Pre-incubation: Mix the contents of each well gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATCI solution to all wells except the blank. The final volume in each well will be 220 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V), expressed as the change in absorbance per minute (ΔAbs/min), for each well from the linear portion of the absorbance versus time curve.
-
Calculate the Percentage of Inhibition: The percentage of AChE inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] x 100
Where:
-
V_control is the rate of reaction of the control (enzyme activity without inhibitor).
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity and can be determined by non-linear regression analysis using appropriate software.
Visualizations
Caption: Mechanism of irreversible acetylcholinesterase inhibition by this compound.
References
Application Note: Solid-Phase Extraction for the Determination of Omethoate in Water Samples
Introduction
Omethoate, an organophosphate insecticide and a metabolite of dimethoate (B1670662), is utilized for controlling a variety of pests on numerous crops.[1] Its presence in water sources, primarily due to agricultural runoff, is a significant environmental and health concern, necessitating sensitive and reliable analytical methods for its detection.[1][2] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of this compound from aqueous matrices prior to chromatographic analysis. This application note provides a detailed protocol for the extraction of this compound from water samples using activated charcoal-based SPE, followed by Gas Chromatography/Mass Spectrometry (GC/MS) analysis.
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that partitions analytes between a solid stationary phase (sorbent) and a liquid mobile phase (sample). The process involves four key steps:
-
Conditioning: The sorbent is treated with solvents to activate it and ensure reproducible retention of the analyte.
-
Loading: The water sample is passed through the sorbent bed, where the analyte of interest is retained.
-
Washing: Interferences from the sample matrix are removed by washing the sorbent with a solvent that does not elute the analyte.
-
Elution: A strong solvent is used to desorb the analyte from the sorbent, providing a concentrated and clean extract for analysis.
A variety of solid-phase extraction materials can be employed for the effective extraction of this compound from water.[1] While C18 is a common sorbent, it has shown reduced recoveries for the parent compound dimethoate due to incomplete collection, suggesting that more polar sorbents or alternative materials like activated charcoal may be more suitable for the polar metabolite this compound.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the determination of this compound in water samples using the described SPE-GC/MS method.
| Parameter | Value | Reference |
| Sample Volume | 500 g | [4] |
| SPE Sorbent | 400 mg Activated Charcoal | [4] |
| Analytical Method | Gas Chromatography/Mass Spectrometry (GC/MS) | [4] |
| Limit of Quantitation (LOQ) | 0.05 µg/L | [5] |
Another analytical approach involves hydrophilic interaction liquid chromatography with tandem mass spectrometry, which has also demonstrated a limit of quantitation of 0.05 µg/L.[1]
Experimental Protocol: SPE of this compound from Water
This protocol is based on the methodology developed by BASF Aktiengesellschaft and cited by the US EPA.[4]
Materials:
-
SPE Columns packed with 400 mg of activated charcoal
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Methanol (B129727), HPLC grade
-
Deionized distilled water (ddH₂O)
-
SPE vacuum manifold
-
Peristaltic pump
-
Nitrogen gas supply
-
500 mL Erlenmeyer flasks
-
10 mL tapered flasks
Procedure:
-
SPE Cartridge Preparation:
-
Place an empty SPE column on the vacuum manifold.
-
Add 400 mg of activated charcoal to the column.
-
Add 2.5 mL of DCM and suspend the charcoal using a thin glass rod.
-
Apply vacuum (approx. 95 kPa) to remove the DCM.
-
-
Cartridge Conditioning:
-
Add 2.5 mL of DCM to the charcoal bed and draw it through under vacuum (approx. 85 kPa).
-
Wash the column with two 2.5 mL aliquots of methanol.
-
Finally, wash the column with two 2.5 mL aliquots of ddH₂O. Crucially, do not allow the charcoal to go dry during the conditioning steps.
-
-
Sample Loading:
-
Weigh 500 g of the water sample into a 500 mL Erlenmeyer flask.
-
Quantitatively transfer the sample to a separatory funnel connected to the conditioned SPE column.
-
Use a peristaltic pump to pass the entire water sample through the SPE column. This step can be performed overnight.
-
-
Cartridge Drying:
-
After the entire sample has passed through, move the SPE column back to the vacuum manifold.
-
Apply vacuum (approx. 40 kPa) for about 15 minutes to remove excess water.
-
Dry the column with a stream of nitrogen gas at 40°C for approximately 1 hour.
-
-
Elution:
-
Place a 10 mL tapered flask under the SPE column on the vacuum manifold.
-
Elute the retained this compound with three separate 2.5 mL aliquots of a dichloromethane and methanol mixture (80:20, v/v). Apply a vacuum of about 85 kPa during elution.
-
-
Post-Elution and Analysis:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetone) for GC/MS analysis.[4]
-
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Dimethoate and this compound in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]
- 3. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of organophosphate pesticides in filtered water by gas chromatography with flame photometric detection [pubs.usgs.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Application Note: Quantification of Omethoate using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-0 21
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omethoate is a potent systemic organophosphate insecticide and acaricide, primarily used to control insects and mites on various crops.[1] It is also the primary toxic metabolite of Dimethoate.[2] Due to its relatively high toxicity and potential health risks, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products.[1][3] Consequently, a robust, accurate, and reliable analytical method for the quantification of this compound residues is essential for food safety, environmental monitoring, and toxicological studies.[2][3]
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of this compound. The described protocol is suitable for the analysis of this compound in pesticide formulations and can be adapted for various sample matrices with appropriate sample preparation.[4]
Principle
The quantification of this compound is achieved by separating the analyte from other matrix components using a C18 reversed-phase column. The separation is based on the differential partitioning of the analyte between the stationary phase (C18) and the mobile phase. An isocratic mobile phase consisting of an acetonitrile (B52724) and water mixture is commonly employed.[4][5] The eluted this compound is then detected by a UV-Visible detector at a specific wavelength, typically around 220 nm.[4] Quantification is performed using an external standard method, where the peak area of the analyte in the sample is compared against a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall experimental process for the quantification of this compound by HPLC is outlined below.
Caption: High-level workflow for this compound quantification by HPLC.
Detailed Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (HPLC Grade)[4]
-
Water (HPLC Grade or ultrapure)[4]
-
Methanol (B129727) (HPLC Grade, for stock solution)[5]
-
Syringe filters (0.45 µm)[4]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible detector is required. The following table summarizes the typical chromatographic conditions.
| Parameter | Specification |
| HPLC System | HPLC with UV-Visible Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (e.g., 10:90 v/v or 60:40 v/v)[4][5] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Detection Wavelength | 220 nm[4] |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
| Expected Retention Time | ~4-5 minutes[4] |
Preparation of Solutions
3.1. Mobile Phase Preparation
-
Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water (e.g., for a 10:90 v/v ratio, mix 100 mL of acetonitrile with 900 mL of water).[4]
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles in the system.[4]
-
Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.[4]
3.2. Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask.[4] Dissolve and make up to the mark with a suitable solvent like methanol or the mobile phase.[4][5] Sonicate for 5 minutes to ensure complete dissolution.[4]
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These standards will be used to generate the calibration curve.
3.3. Sample Preparation The sample preparation protocol will vary depending on the matrix (e.g., pesticide formulation, fruit, vegetable, water). A general procedure for a pesticide formulation is provided below. For complex matrices like food, a more extensive extraction and clean-up, such as the QuEChERS method, is recommended.[1][2]
-
Accurately weigh a sufficient amount of the sample, estimated to contain about 25 mg of this compound, into a 25 mL volumetric flask.[4]
-
Add approximately 20 mL of the mobile phase.[4]
-
Sonicate the flask for 5-10 minutes to facilitate the extraction of this compound.[4]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.[4]
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage.[4]
Analytical Procedure
-
System Equilibration: Turn on the HPLC system and allow the mobile phase to pump through the column at the set flow rate for at least 30 minutes or until a stable baseline is achieved.[4]
-
Calibration: Inject 20 µL of each working standard solution in duplicate, starting from the lowest concentration. Record the peak area for each injection.
-
Sample Analysis: Inject 20 µL of the prepared sample solution in duplicate.[4]
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Plot a calibration curve of peak area versus concentration for the working standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Calculate the concentration of this compound in the sample solution using the regression equation and the measured peak area.
-
Factor in the initial sample weight and dilution factors to determine the final concentration of this compound in the original sample.
-
Method Validation and Performance
To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., SANCO, ICH). Key validation parameters are summarized below.
| Validation Parameter | Typical Performance Criteria |
| Linearity (R²) | > 0.99 over the concentration range (e.g., 1-50 µg/mL).[5] |
| Precision (%RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD should be ≤ 2%.[5] |
| Accuracy (% Recovery) | Typically within 80-120% for spiked samples.[6] |
| Limit of Detection (LOD) | Calculated based on signal-to-noise ratio (S/N = 3), e.g., ~0.11 µg/mL.[5] |
| Limit of Quantification (LOQ) | Calculated based on signal-to-noise ratio (S/N = 10), e.g., ~0.33 µg/mL.[5] |
Troubleshooting
-
Peak Tailing or Splitting: This can be caused by a strong injection solvent or column degradation.[7] Ensure the sample is dissolved in the mobile phase or a weaker solvent. If the problem persists, consider replacing the column.
-
Shifting Retention Times: Inconsistent mobile phase composition, temperature fluctuations, or a leak in the system can cause retention time drift. Ensure the mobile phase is well-mixed and the system is leak-free.
-
Baseline Noise: A noisy baseline can result from air bubbles in the system or a contaminated mobile phase. Ensure thorough degassing and use high-purity solvents.[4]
Conclusion
The described RP-HPLC-UV method provides a simple, accurate, and cost-effective approach for the routine quantification of this compound.[5] Proper sample preparation and method validation are critical to ensure the quality and reliability of the analytical data. This method serves as a fundamental technique for quality control in pesticide formulations and for residue monitoring in various matrices.
References
Application Note: Advanced Sample Preparation Techniques for the Analysis of Omethoate in High-Fat Food Matrices
Introduction
Omethoate is a potent systemic organophosphate insecticide and acaricide, and it is also the primary toxic metabolite of dimethoate.[1][2] Due to its relatively high polarity and toxicity, monitoring its residues in the food supply is crucial for consumer safety.[1][3] However, the analysis of this compound in fatty food matrices such as oils, dairy products, and fatty tissues presents significant analytical challenges.[4][5] The high lipid content can lead to matrix effects, low extraction efficiency, and contamination of analytical instruments, all of which can compromise the accuracy and precision of the results.[4]
This application note provides an overview of effective sample preparation techniques for the determination of this compound in fatty foods. It includes detailed protocols for modified QuEChERS and Matrix Solid-Phase Dispersion (MSPD), a summary of performance data, and a workflow diagram to guide researchers and analytical chemists in selecting and implementing the most suitable method for their specific application.
Key Sample Preparation Techniques
The primary goal of sample preparation for this compound analysis in fatty matrices is the efficient extraction of the analyte while minimizing the co-extraction of interfering lipids.[6] Several techniques have been developed and optimized for this purpose.
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted technique for pesticide residue analysis in various food matrices.[4] For high-fat samples, modifications to the standard protocol are necessary to enhance lipid removal.[4] The general approach involves an initial extraction with acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc).[1][7] The subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), is critical for fatty matrices and typically employs a combination of sorbents.[7]
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and other polar interferences.[7][8]
-
C18 (Octadecylsilane): Retains non-polar interferences, particularly lipids.[7][9]
-
Magnesium Sulfate (MgSO₄): Removes residual water from the extract.[7]
-
Advanced Sorbents: For particularly challenging matrices, novel sorbents such as Z-Sep (zirconia-based) or Enhanced Matrix Removal—Lipid (EMR—Lipid) can provide superior cleanup by selectively removing lipids.[8][10]
2. Matrix Solid-Phase Dispersion (MSPD)
MSPD is a streamlined sample preparation technique that combines extraction and cleanup into a single step.[11] In this method, the fatty sample is blended with a solid sorbent (dispersing agent), typically C18, and a drying agent like anhydrous sodium sulfate.[7][11] This mixture is then packed into a column. The analytes are subsequently eluted with a suitable organic solvent, while the interfering matrix components, including lipids, are retained on the sorbent.[7][11] MSPD is valued for its efficiency and reduced solvent consumption compared to traditional methods.[12]
3. Solid-Phase Extraction (SPE)
Traditional column-based SPE is a powerful cleanup technique.[13] After an initial extraction, the sample extract is passed through an SPE cartridge packed with a sorbent that retains either the analytes or the interferences. For fatty matrices, normal-phase sorbents like silica (B1680970) or Florisil can be used to retain lipids, allowing the pesticides to be eluted.[14] A highly selective approach involves the use of molecularly imprinted polymers (MIPs) as the SPE sorbent. MIPs are custom-synthesized to selectively bind to a specific target analyte, such as this compound, resulting in very clean extracts.[15]
4. Gel Permeation Chromatography (GPC)
GPC is a size-exclusion chromatography technique that separates molecules based on their size.[10] It is highly effective at removing large molecules like lipids from sample extracts.[7][8] However, GPC requires specialized instrumentation and is often more time-consuming and solvent-intensive compared to other cleanup methods like dSPE or MSPD.[8][10]
Experimental Protocols
Protocol 1: Modified QuEChERS for Fatty Foods (e.g., Avocado, Dairy)
This protocol is a modification of the original QuEChERS method, optimized for matrices with moderate to high-fat content.[4][7]
-
Sample Homogenization:
-
Weigh 15 g of a thoroughly homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.[9]
-
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the centrifuge tube.
-
If required, add an appropriate internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).[4][7]
-
Securely cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the dSPE sorbents.
-
For fatty matrices, a typical sorbent combination is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[4][7]
-
Vortex the tube for 30 seconds to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Matrix Solid-Phase Dispersion (MSPD) for Fatty Foods
This protocol describes a general MSPD procedure for extracting this compound from fatty samples.[7][11]
-
Sample Preparation:
-
Weigh 0.5 g of the homogenized fatty sample into a glass mortar.
-
-
Blending:
-
Add 2 g of C18 sorbent and 2 g of anhydrous sodium sulfate to the mortar.[7]
-
Thoroughly blend the sample, sorbent, and drying agent with a pestle until a homogeneous, free-flowing powder is obtained.
-
-
Column Packing:
-
Transfer the resulting mixture into an empty SPE cartridge (e.g., 6 mL) fitted with a bottom frit.
-
Gently tap the cartridge to ensure uniform packing and place a top frit on the surface of the packed material.
-
Optionally, the cartridge can be placed on top of a second cartridge containing 2 g of Florisil for additional cleanup.[7]
-
-
Elution:
-
Place the packed cartridge(s) on a vacuum manifold.
-
Elute the analytes by passing a suitable volume of acetonitrile (e.g., 5 x 2 mL aliquots) through the cartridge into a collection tube.[7]
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.
-
The concentrated extract is now ready for chromatographic analysis.
-
Data Presentation
The following table summarizes the performance of various sample preparation techniques for the analysis of this compound and other pesticides in high-fat matrices.
| Method | Matrix | Analyte(s) | Recovery (%) | RSD (%) | LOQ | Citation(s) |
| QuEChERS with C18/PSA dSPE | Avocado (15% fat) | Hexachlorobenzene (lipophilic) | 27 ± 1 | < 4 | <10 ng/g | [7] |
| QuEChERS with C18/PSA dSPE | Liver | Multiple Pesticides | 91 - 110 | < 20 | - | [16] |
| MIP-SPE | Olive Oil | This compound | up to 94 | - | 0.05 µg/g | [14] |
| MSPD | Egg | Multiple Pesticides | Typically ~100 (for polar) | - | - | [7] |
| QuEChERS with EMR-Lipid | Avocado | 38 Pesticides | 70 - 120 (most) | < 20 (most) | - | [10] |
Note: Data for this compound in high-fat matrices is limited. The table includes data for other pesticides to illustrate the performance of the described techniques. Recovery and RSD values can vary depending on the specific analyte, matrix, and laboratory conditions.
Workflow Visualization
The following diagram illustrates the experimental workflow for the modified QuEChERS protocol for analyzing this compound in fatty food samples.
Caption: Modified QuEChERS workflow for fatty food analysis.
Conclusion
The selection of an appropriate sample preparation technique is critical for the accurate and reliable quantification of this compound in fatty food matrices. The modified QuEChERS method with a dSPE cleanup step using a combination of PSA and C18 sorbents offers a balanced approach for many applications. For more complex or higher-fat matrices, advanced sorbents like EMR-Lipid or techniques such as MSPD can provide cleaner extracts and improved analytical performance. The protocols and data presented in this application note serve as a valuable resource for developing and implementing robust methods for this compound residue analysis, ultimately contributing to enhanced food safety monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. labsertchemical.com [labsertchemical.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Omethoate as a Positive Control in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omethoate is a potent organophosphate insecticide and a well-characterized neurotoxicant.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. Due to its well-defined mechanism and consistent neurotoxic effects, this compound serves as a reliable positive control in a variety of in vitro neurotoxicity assays. These application notes provide detailed protocols for using this compound as a positive control in acetylcholinesterase inhibition, cytotoxicity, and neurite outgrowth assays.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound acts as an irreversible inhibitor of acetylcholinesterase. The phosphorus atom in this compound covalently binds to the serine residue in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine at cholinergic synapses, causing continuous nerve stimulation, which can result in tremors, convulsions, and, at high doses, respiratory failure and death.
Caption: Mechanism of this compound-induced neurotoxicity via AChE inhibition.
Data Presentation: In Vitro Neurotoxicity of this compound
The following table summarizes the effective concentrations of this compound in various in vitro neurotoxicity assays.
| Assay Type | Cell Line / Enzyme Source | Endpoint | Effective Concentration (IC50) | Reference |
| Acetylcholinesterase Inhibition | Electric Eel AChE | Enzyme Activity | ~3 mM | [3] |
| Acetylcholinesterase Inhibition | Mouse Muscle AChE | Enzyme Activity | ~10 µM | [3] |
| Acetylcholinesterase Inhibition | Rat Brain AChE | Enzyme Activity | 1.2 x 10⁻⁵ M (12 µM) | [4] |
| Acetylcholinesterase Inhibition | Bovine Red Blood Cell AChE | Enzyme Activity | 3.9 x 10⁻⁵ M (39 µM) | [4] |
| Acetylcholinesterase Inhibition | Human Plasma AChE | Enzyme Activity | 6.3 x 10⁻⁵ M (63 µM) | [4] |
| Cytotoxicity | Human Neuronal Cells | Cell Viability | Limited activity observed | |
| Neurite Outgrowth | Human Neuronal Cells | Neurite Length | Borderline activity at high concentrations |
Experimental Protocols
Protocol 1: Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method to measure AChE activity.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. The final solvent concentration should not exceed 1%.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare ATCI solution in deionized water.
-
Prepare AChE solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
20 µL of this compound dilution (or buffer for control)
-
10 µL of DTNB solution
-
20 µL of AChE solution
-
-
-
Incubation:
-
Incubate the plate at room temperature for 15-20 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of ATCI solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Caption: Workflow for the acetylcholinesterase inhibition assay.
Protocol 2: Cytotoxicity Assay in Neuronal Cells
This protocol describes a general method for assessing the cytotoxicity of this compound using a neuronal cell line such as SH-SY5Y or PC-12.
Materials:
-
This compound
-
SH-SY5Y or PC-12 cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture neuronal cells to ~80% confluency.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 1 µM to 1 mM.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).
-
-
Incubation:
-
Incubate the cells for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Protocol 3: Neurite Outgrowth Assay
This protocol provides a general framework for evaluating the effect of this compound on neurite outgrowth in a neuronal cell line.
Materials:
-
This compound
-
Differentiable neuronal cell line (e.g., SH-SY5Y, PC-12)
-
Differentiation medium (e.g., low-serum medium with retinoic acid for SH-SY5Y or NGF for PC-12)
-
Poly-D-lysine or other coating material
-
96-well imaging plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Plate Coating and Cell Seeding:
-
Coat 96-well imaging plates with an appropriate substrate.
-
Seed cells at a low density to allow for neurite extension.
-
-
Differentiation and Treatment:
-
Induce differentiation by switching to a differentiation medium.
-
Simultaneously, treat the cells with various concentrations of this compound. A starting range of 10 µM to 500 µM is suggested. Include a vehicle control.
-
-
Incubation:
-
Incubate for 48-72 hours to allow for neurite outgrowth.
-
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with primary and then secondary antibodies to stain for neurites.
-
Counterstain with a nuclear dye.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.
-
-
Data Analysis:
-
Normalize the neurite outgrowth parameters to the vehicle control.
-
Plot the normalized data against the this compound concentration.
-
Caption: Role of a positive control in neurotoxicity study design.
Conclusion
This compound is a valuable tool for researchers in the field of neurotoxicology. Its consistent and well-understood mechanism of action makes it an ideal positive control for validating assay performance and interpreting the neurotoxic potential of test compounds. The protocols provided here offer a starting point for the use of this compound in key in vitro neurotoxicity assays. Researchers should optimize these protocols for their specific cell models and experimental conditions.
References
Application of Omethoate in Studies of Organophosphate Resistance: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing omethoate in the study of organophosphate resistance. This compound, a potent organophosphate insecticide and a metabolite of dimethoate, serves as a critical tool for investigating the mechanisms underlying insect resistance to this class of pesticides.[1] Understanding these resistance mechanisms is paramount for developing effective pest management strategies and novel insecticides.
Introduction to this compound and Organophosphate Resistance
This compound, like other organophosphates, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death of the insect.[1][3] However, the widespread use of organophosphates has led to the evolution of resistance in numerous insect populations.
The primary mechanisms of organophosphate resistance are:
-
Target-Site Resistance: Alterations in the acetylcholinesterase enzyme, due to mutations, reduce its sensitivity to inhibition by this compound and other organophosphates.
-
Metabolic Resistance: Increased detoxification of the insecticide by enzymes such as carboxylesterases (CarE), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s).[4] These enzymes break down the toxic compound into less harmful substances before it can reach its target site.[4]
-
Penetration Resistance: Changes in the insect's cuticle reduce the rate of insecticide absorption.
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide.
The study of these resistance mechanisms often involves the use of this compound in bioassays to quantify the level of resistance and in biochemical assays to identify the specific enzymes involved.
Data Presentation: this compound Resistance in Various Insect Species
The following tables summarize quantitative data from various studies on this compound resistance. The Resistance Ratio (RR) is a key metric, calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 1: Lethal Concentration (LC50) Values and Resistance Ratios (RR) for this compound in Different Insect Species
| Insect Species | Strain | Bioassay Method | LC50 (mg a.i./L) | Resistance Ratio (RR) |
| Halotydeus destructor (Redlegged earth mite) | Susceptible | Leaf-dip | 0.30 | - |
| Resistant | Leaf-dip | 1.99 | ~7 | |
| Metopolophium dirhodum (Rose-grain aphid) | Field Populations | Not Specified | - | 1.07 - 18.73 |
Data for Halotydeus destructor from a 2023 study. Data for Metopolophium dirhodum from a study between 2017-2019.
Table 2: Detoxification Enzyme Activity in Organophosphate-Resistant Insects
| Insect Species | Resistant to | Enzyme | Fold Increase in Activity (Resistant vs. Susceptible) |
| Various medical & agricultural pests | Organophosphates | Esterase | 3.46 |
| Glutathione-S-transferase (GST) | 1.97 | ||
| Cytochrome P450 (P450) | 1.73 | ||
| Frankliniella occidentalis (Western flower thrips) | Multiple Insecticides | Carboxylesterase (CarE) | Significantly Higher in Resistant Population |
| Glutathione S-transferase (GST) | Significantly Higher in Resistant Population | ||
| Acetylcholinesterase (AChE) | Significantly Higher in Resistant Population | ||
| Cytochrome P450 (CYP450) | Significantly Higher in Resistant Population |
Note: The data in Table 2 represents general findings for organophosphate resistance and may not be specific to this compound resistance alone. The fold increases are meta-analysis averages across various species.[5]
Experimental Protocols
The following are detailed protocols for conducting key experiments in the study of this compound resistance.
Protocol 1: Leaf-Dip Bioassay for Determining this compound Susceptibility
This protocol is adapted from standard leaf-dip bioassay methods and is suitable for assessing the toxicity of this compound to phytophagous insects.
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (for stock solution)
-
Distilled water with 0.1% Triton X-100 (as a surfactant)
-
Host plant leaves (e.g., cotton, cabbage, depending on the insect species)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Soft brush
-
Pipettes
-
Glass vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving technical grade this compound in acetone.
-
Preparation of Serial Dilutions: Prepare a series of dilutions from the stock solution using distilled water containing 0.1% Triton X-100. A typical range for a susceptible strain might be 0.1, 0.5, 1, 5, and 10 mg/L. A wider and higher range will be needed for resistant strains. A control solution of distilled water with 0.1% Triton X-100 and a corresponding amount of acetone should also be prepared.
-
Leaf Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Dip each leaf into a specific this compound dilution for 10-20 seconds with gentle agitation to ensure complete coverage.
-
Allow the leaves to air dry for 1-2 hours on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place a treated leaf in each Petri dish.
-
Using a soft brush, carefully transfer a known number of insects (e.g., 20-30 adults or larvae of similar age and size) onto the leaf in each Petri dish.
-
Seal the Petri dishes with parafilm or their lids.
-
-
Incubation: Incubate the Petri dishes at a constant temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h L:D).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-exposure. An insect is considered dead if it is unable to move when gently prodded with the soft brush.
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Perform probit analysis on the mortality data to calculate the LC50, LC90, and their 95% confidence intervals.
-
Calculate the resistance ratio (RR) by dividing the LC50 of the field or resistant population by the LC50 of a known susceptible laboratory strain.
-
Protocol 2: Biochemical Assay for Detoxification Enzyme Activity
This protocol outlines the general steps for measuring the activity of key detoxification enzymes (Carboxylesterases, GSTs, and P450s) using a microplate reader.
Materials:
-
Insect samples (e.g., individual adult insects)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Microplate reader
-
96-well microplates
-
Substrates for each enzyme:
-
Carboxylesterase (CarE): α-naphthyl acetate (B1210297) or β-naphthyl acetate
-
Glutathione S-transferase (GST): 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and reduced glutathione (GSH)
-
Cytochrome P450 (P450): 7-ethoxycoumarin (B196162) O-deethylase (ECOD) assay is a common method.
-
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
Enzyme Preparation:
-
Homogenize individual insects in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the enzyme fraction.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay. This is crucial for normalizing enzyme activity.
-
Enzyme Activity Measurement (General Principle):
-
Carboxylesterase Assay:
-
Add the enzyme supernatant to a microplate well containing the phosphate buffer and the substrate (e.g., α-naphthyl acetate).
-
Incubate for a specific time at a controlled temperature.
-
Stop the reaction and add a dye (e.g., Fast Blue B salt) that reacts with the product of the enzymatic reaction to produce a colored compound.
-
Measure the absorbance at the appropriate wavelength.
-
-
GST Assay:
-
Add the enzyme supernatant to a microplate well containing phosphate buffer, GSH, and CDNB.
-
The conjugation of GSH to CDNB, catalyzed by GST, results in an increase in absorbance at 340 nm. Monitor this change over time.
-
-
P450 Assay (ECOD):
-
This assay measures the O-deethylation of 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin.
-
Add the enzyme supernatant to a microplate well containing buffer and 7-ethoxycoumarin.
-
Incubate and then measure the fluorescence of the product.
-
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance or fluorescence per minute).
-
Normalize the enzyme activity to the protein concentration (e.g., nmol of product/min/mg of protein).
-
Compare the enzyme activities between susceptible and resistant insect strains to determine if there is a significant increase in the resistant strain.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Determination of Omethoate Half-life in Plant Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for determining the half-life of omethoate, a systemic organophosphate insecticide and acaricide, in various plant tissues. The protocols outlined below are essential for assessing the persistence of this compound residues in agricultural products, ensuring food safety, and conducting environmental risk assessments.
Introduction
This compound, the oxygen analog of dimethoate (B1670662), is utilized for the control of sucking and biting pests on a variety of crops, including fruits, vegetables, and field crops.[1] Due to its systemic nature, it is absorbed by the plant and translocated within its tissues. The persistence of this compound, characterized by its half-life, is a critical parameter for establishing pre-harvest intervals and maximum residue limits (MRLs). This compound is known to be more persistent in plant tissues than its parent compound, dimethoate.[1] Its degradation in plants primarily occurs through hydrolysis and demethylation, leading to the formation of various metabolites.[2]
Quantitative Data Summary: Half-life of this compound in Various Plant Tissues
The dissipation rate of this compound varies significantly across different plant species and environmental conditions. The following table summarizes reported half-life values for this compound in several crops. This data is crucial for comparative analysis and for understanding the persistence of this pesticide in different agricultural systems.
| Plant Species | Tissue | Half-life (t½) in Days | Reference |
| Tomato (Solanum lycopersicum) | Whole plant | 9.3 | [1] |
| Celery (Apium graveolens) | Whole plant | 2.92 (total residue) | [3] |
| Wheat (Triticum aestivum) | Stored grain | 11.85 - 30.94 | [4][5][6] |
| Tea (Camellia sinensis) | Shoots | 1.27 (total residue) | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the determination of this compound residues in plant tissues, which is a prerequisite for calculating its half-life. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for this purpose.
Protocol 1: Sample Preparation using QuEChERS
This protocol outlines the extraction and cleanup of this compound from high-moisture plant matrices.
Materials and Reagents:
-
Homogenizer (e.g., blender or food processor)
-
Centrifuge capable of 4000 rpm
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate (B86180) dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (for samples with high fat/pigment content)
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
This compound analytical standard
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
Sample Homogenization: Weigh a representative portion of the plant tissue (e.g., 100-200 g). To prevent analyte degradation, it is recommended to freeze the sample with dry ice before homogenization. Homogenize the sample to a uniform consistency using a high-speed blender.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of water to bring the total water content to approximately 10 mL (if the sample has low moisture).
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add an internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides), a lower water layer, and a solid plant material layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. A common combination for many vegetables is 150 mg anhydrous MgSO₄ and 25 mg PSA. For samples rich in chlorophyll, GCB may be added. For fatty matrices, C18 may be included.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. For some systems, a solvent exchange or dilution step may be necessary.
-
Protocol 2: Analysis by LC-MS/MS
This protocol provides typical parameters for the quantification of this compound. Instrument conditions should be optimized for the specific equipment used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 214.0)
-
Product Ions (m/z): At least two characteristic product ions should be monitored for quantification and confirmation (e.g., 125.0, 79.0).
-
Collision Energy and other source parameters: These should be optimized for the specific instrument to achieve maximum sensitivity for the selected MRM transitions.
Data Analysis and Half-life Calculation:
-
Quantification: Generate a calibration curve using matrix-matched standards to account for matrix effects. Quantify the concentration of this compound in the samples collected at different time points after application.
-
Dissipation Kinetics: The dissipation of this compound in plants generally follows first-order kinetics. The half-life (t½) can be calculated using the following equation:
-
t½ = ln(2) / k
-
Where 'k' is the dissipation rate constant, which is the slope of the natural logarithm of the residue concentration plotted against time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the half-life of this compound in plant tissues.
Caption: Experimental workflow for this compound half-life determination.
Proposed Degradation Pathway of this compound in Plants
This diagram illustrates the primary degradation pathways of this compound in plant tissues, which mainly involve hydrolysis and demethylation.
Caption: Proposed degradation pathway of this compound in plants.
References
- 1. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 2. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Residual dynamics and dietary exposure risk of dimethoate and its metabolite in greenhouse celery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Dissipation of this compound and Its Main Metabolite DMP in Wheat Determined by UPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissipation Pattern, Processing Factors, and Safety Evaluation for Dimethoate and Its Metabolite (this compound) in Tea (Camellia Sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Omethoate Recovery in QuEChERS Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Omethoate during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low recovery of this compound. What are the common causes?
A1: Low recovery of this compound, a polar organophosphate pesticide, can stem from several factors during the QuEChERS workflow. The most common issues include:
-
pH-Dependent Degradation: this compound is susceptible to degradation, particularly under alkaline conditions. The pH of your sample matrix and the extraction conditions play a crucial role in its stability.
-
Suboptimal d-SPE Cleanup: The choice and amount of dispersive solid-phase extraction (d-SPE) sorbents are critical. While sorbents are necessary to remove matrix interferences, they can also adsorb the target analyte if not optimized.
-
Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to reduced recovery. Co-extracted compounds can bind to this compound, preventing its complete partitioning into the acetonitrile (B52724) layer.[1]
-
Inadequate Homogenization: Non-uniform sample homogenization can result in inconsistent and poor recovery.
-
Solvent Choice: While acetonitrile is the standard solvent for QuEChERS, using substitutes like ethyl acetate (B1210297) can lead to lower recoveries for polar pesticides like this compound.[2][3]
Q2: How does pH affect this compound recovery and how can I control it?
A2: The pH during extraction is a critical parameter for the stability of this compound. Alkaline conditions can lead to the degradation of this compound, resulting in lower recovery. To mitigate this, it is highly recommended to use a buffered QuEChERS method. The two most common buffered methods are:
-
AOAC Official Method 2007.01: This method uses acetate buffering to maintain a pH of around 4.8. This acidic environment helps to stabilize pH-sensitive pesticides like this compound.[4]
-
EN 15662 Method: This European standard method employs citrate (B86180) buffering to maintain a pH between 5.0 and 5.5. This method also provides a suitable environment for the stable extraction of a wide range of pesticides.[5]
By using one of these buffered methods, you can ensure a more consistent and optimal pH environment, thereby improving the stability and recovery of this compound.
Q3: Which d-SPE sorbents are best for this compound analysis and what are their functions?
A3: The selection of d-SPE sorbents is a balance between removing interfering compounds and maximizing the recovery of your target analyte. The most common sorbents used in QuEChERS are:
-
Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing organic acids, sugars, and some fatty acids. For most applications involving this compound, PSA is a good starting point.
-
Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols. However, it should be used with caution as it can also adsorb planar pesticides. If your sample is highly pigmented (e.g., spinach), a small amount of GCB may be necessary.
-
C18 (Octadecylsilane): C18 is used to remove nonpolar interferences, particularly fats and lipids. For fatty matrices like avocado or milk, the inclusion of C18 in the d-SPE cleanup is recommended.[6]
The optimal combination and amount of these sorbents will depend on your specific sample matrix. It is advisable to start with PSA and then add GCB or C18 as needed based on the nature of your sample.
Q4: My sample matrix is high in fat/pigment. What modifications to the QuEChERS protocol are recommended?
A4: For complex matrices, modifications to the standard QuEChERS protocol are often necessary to improve this compound recovery.
-
For High-Fat Matrices (e.g., avocado, nuts, oilseeds):
-
Increase C18 Sorbent: Use a higher amount of C18 in your d-SPE tube to effectively remove lipids.
-
Freezing Step: After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (-20°C for at least one hour). This will cause the lipids to precipitate. Centrifuge the cold extract and take the supernatant for the d-SPE cleanup.[6]
-
-
For Highly Pigmented Matrices (e.g., spinach, kale):
-
Use GCB with Caution: Add a small, optimized amount of GCB to the d-SPE tube. Start with a low amount (e.g., 7.5 mg per mL of extract) and assess both pigment removal and this compound recovery.
-
Alternative Sorbents: For some applications, alternative sorbents like Z-Sep® (zirconia-based) may offer good cleanup of fatty and pigmented matrices with good recovery of a broad range of analytes.[7]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound Recovery | pH of the extraction is too high (alkaline). | Use a buffered QuEChERS method (AOAC 2007.01 or EN 15662) to maintain an acidic to slightly acidic pH.[4] |
| Analyte loss during d-SPE cleanup. | Optimize the type and amount of d-SPE sorbents. For this compound, start with PSA and only add GCB or C18 if necessary for your matrix.[5][7] | |
| Inefficient extraction from the matrix. | Ensure the sample is thoroughly homogenized. For dry samples, add water before extraction to improve analyte partitioning into the solvent.[8] | |
| Use of an inappropriate extraction solvent. | Use acetonitrile as the extraction solvent. Avoid using ethyl acetate as it can lead to lower recoveries for polar pesticides like this compound.[2][3] | |
| High Variability in Results | Inconsistent sample homogenization. | Ensure a consistent and thorough homogenization procedure for all samples. |
| Matrix effects causing signal suppression or enhancement. | Prepare matrix-matched calibration standards to compensate for matrix effects.[9] | |
| Inconsistent d-SPE cleanup. | Ensure the d-SPE tube is shaken vigorously to allow for proper interaction between the extract and the sorbents. | |
| Poor Chromatographic Peak Shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and perform regular maintenance on your GC system, including trimming the column.[10] |
| Co-eluting matrix components. | Improve the cleanup step of your QuEChERS protocol to remove more interfering compounds. Consider using a combination of PSA and C18, or other specialized sorbents. | |
| Incompatible solvent for GC injection. | If performing GC analysis, consider a solvent exchange from acetonitrile to a more GC-friendly solvent like toluene (B28343) or hexane/acetone.[8] |
Data Presentation
Table 1: this compound Recovery in Various Matrices using Buffered QuEChERS
| Matrix | QuEChERS Method | d-SPE Cleanup | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apple-Blueberry Sauce | AOAC 2007.01 (Acetate Buffered) | PSA + C18 | 50 - 1000 | 98 | 10 | [2] |
| Peas | AOAC 2007.01 (Acetate Buffered) | PSA + C18 | 50 - 1000 | 98 | 10 | [2] |
| Limes | AOAC 2007.01 (Acetate Buffered) | PSA + C18 | 50 - 1000 | 98 | 10 | [2] |
| General Produce | Original Unbuffered | PSA | Not Specified | 85-101 | <5 |
Table 2: Effect of d-SPE Sorbent on Pesticide Recovery
| d-SPE Sorbent Combination | General Effect on Recovery | Notes | Reference |
| PSA | Good recovery for a wide range of pesticides, including polar compounds. | Standard choice for most applications.[5] | [5] |
| PSA + C18 | Good recovery for most pesticides in fatty matrices. | C18 helps in removing lipids and other nonpolar interferences.[7] | [7] |
| PSA + GCB | Can lead to lower recovery of planar pesticides. | Use with caution and in minimal amounts, primarily for highly pigmented matrices.[3] | [3] |
| Z-Sep® | Good cleanup capacity with good recovery for many analytes. | A newer generation sorbent effective for fatty and pigmented matrices.[7] | [7] |
Experimental Protocols
Protocol 1: AOAC Official Method 2007.01 for this compound Extraction
This protocol is suitable for a wide range of fruit and vegetable matrices.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) using a high-speed blender.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate internal standards.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
For general purposes, the d-SPE tube should contain 150 mg MgSO₄ and 50 mg PSA.
-
For fatty matrices, add 50 mg of C18.
-
For pigmented matrices, add 7.5 mg of GCB.
-
Shake the d-SPE tube for 30 seconds.
-
Centrifuge at ≥1500 rcf for 2 minutes.
-
-
Final Extract Preparation: Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS.
Mandatory Visualization
Caption: AOAC 2007.01 QuEChERS Workflow for this compound Analysis.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
- 1. biotage.com [biotage.com]
- 2. go-jsb.co.uk [go-jsb.co.uk]
- 3. ajol.info [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Omethoate Standard Solution Stability: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability with Omethoate standard solutions. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution is degrading. What are the primary factors influencing its stability?
A1: The stability of this compound in standard solutions is primarily influenced by pH, temperature, and the solvent used. This compound is highly susceptible to hydrolysis, especially in alkaline conditions.[1][2][3][4][5] It is significantly more stable in acidic environments.[1][2][3][4] Temperature also plays a crucial role, with higher temperatures accelerating the degradation process.[1][4]
Q2: What is the expected half-life of this compound in aqueous solutions?
A2: The half-life of this compound in aqueous solutions is highly dependent on the pH of the solution. In alkaline aqueous solutions, this compound degrades rapidly, with a reported half-life of approximately 0.89 to 5.7 days.[1][2][3][4] Conversely, in acidic solutions, it is much more stable, with a half-life extending to 104 days.[1][2][3] At a neutral pH of 7 and a temperature of 24°C, the half-life is approximately 611 hours (about 25 days).[6]
Q3: What are the best practices for preparing and storing this compound standard solutions to ensure stability?
A3: To maximize the stability of your this compound standard solutions, adhere to the following best practices:
-
pH Control: Prepare solutions in a slightly acidic buffer (pH 3-6) to inhibit hydrolytic degradation.[1][2][3][4] Avoid alkaline conditions (pH > 7) as they cause rapid decomposition.[1][2][3][4][5]
-
Solvent Selection: While this compound is soluble in water and alcohols, for long-term storage, consider using a non-aqueous solvent like acetone (B3395972) or methanol (B129727) if your experimental design allows.[5][6][7]
-
Temperature Control: Store stock solutions and working standards at a low temperature, ideally between 2-8°C, to slow down degradation kinetics.[8] For prolonged storage, freezing (<-10°C) may be an option, but ensure the solvent is appropriate for freezing temperatures.[7]
-
Light Protection: Store solutions in amber vials or in the dark to prevent potential photodegradation, although hydrolysis is the primary degradation pathway.
-
Container Choice: Use tightly sealed, clean, and inert containers to prevent contamination and solvent evaporation.
Q4: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A4: The appearance of unexpected peaks is likely due to the degradation of this compound. The primary degradation pathway is hydrolysis, which can lead to the formation of byproducts such as phosphoric trimethyl ester and methylthiophosphoric acid.[9] If you are working with a technical-grade this compound standard, it may also contain impurities like O-methyl S-methylcarbamoylmethyl phosphorothiolate (B1257650) and dimethylphosphate.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to this compound instability.
Issue 1: Rapid Loss of this compound Concentration in Working Standards
Symptoms:
-
Decreasing peak area for this compound in sequential chromatographic runs.
-
Inability to reproduce calibration curves.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Alkaline pH of the solution | Measure the pH of your standard solution. If it is neutral or alkaline, prepare fresh standards using a slightly acidic buffer (e.g., pH 4-6 phosphate (B84403) or citrate (B86180) buffer).[1][2][3][4] |
| High storage temperature | Ensure that your standard solutions are stored at the recommended temperature of 2-8°C.[8] Avoid leaving solutions at room temperature for extended periods. |
| Inappropriate solvent | If using an aqueous solution for long-term storage, consider switching to a less reactive organic solvent such as acetone or methanol for your stock solution, with appropriate dilutions into aqueous media for working standards.[5][6][7] |
| Microbial contamination | If using aqueous buffers, ensure they are sterile to prevent microbial degradation of this compound. |
Issue 2: Inconsistent Results in Bioassays or Efficacy Studies
Symptoms:
-
Variable biological response to the same nominal concentration of this compound.
-
Loss of acetylcholinesterase inhibition activity over time.[1][4]
Potential Causes & Solutions:
| Cause | Recommended Action |
| Degradation in assay buffer | Check the pH and temperature of your assay buffer. If the buffer is alkaline, the this compound will degrade rapidly, leading to a decrease in the active concentration.[1][2][3][4] Consider adjusting the assay buffer to a more acidic pH if the experimental conditions permit. |
| Interaction with media components | Some components in complex biological media may accelerate the degradation of this compound. Prepare fresh solutions immediately before use and minimize the time the compound spends in the assay media before the experiment begins. |
Quantitative Data Summary
The following table summarizes the hydrolysis half-life of this compound under different pH conditions at 25°C.
| pH | Half-life (days) | Reference |
| Acidic | 104 | [1][2][3] |
| Neutral (pH 7) | ~25.5 (611 hours at 24°C) | [6] |
| Alkaline | 0.89 | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 1 mg/mL this compound stock solution with enhanced stability.
Materials:
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Volumetric flask (Class A)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Accurately weigh the required amount of this compound analytical standard using an analytical balance.
-
Quantitatively transfer the weighed this compound to a clean, dry volumetric flask.
-
Add a small amount of methanol to dissolve the this compound completely.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled amber glass vial.
-
Store the stock solution at 2-8°C in the dark.[8]
Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
Column: ACQUITY UPLC™ BEH C18 (1.7 µm, 100 mm × 2.1 mm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with 10% acetonitrile (B52724) and 90% water (v/v).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: UV at 200 nm.[1]
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Inject the standards and the samples for analysis.
-
Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Primary degradation pathway of this compound.
References
- 1. vti.mod.gov.rs [vti.mod.gov.rs]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 7. accustandard.com [accustandard.com]
- 8. 氧乐果 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of d-SPE Cleanup for Omethoate in Pigmented Vegetables
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of dispersive solid-phase extraction (d-SPE) cleanup in the analysis of omethoate in pigmented vegetables.
Troubleshooting Guide
This guide addresses common issues encountered during the d-SPE cleanup for this compound analysis in pigmented vegetables, presented in a question-and-answer format.
Q1: I am experiencing low recovery of this compound after d-SPE cleanup. What are the potential causes and solutions?
Low recovery of this compound can stem from several factors during the d-SPE process. Here are the common causes and their respective solutions:
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Sorbent Selection and Amount: The choice and quantity of d-SPE sorbent are critical.
-
Issue: Using Graphitized Carbon Black (GCB) is effective for pigment removal but can lead to the loss of planar pesticides like this compound through adsorption. An excessive amount of GCB will exacerbate this issue.
-
Solution: Optimize the amount of GCB used. For highly pigmented matrices like spinach, a smaller amount (e.g., 7.5 mg per mL of extract) is often recommended to balance pigment removal with analyte recovery. Alternatively, consider using a different sorbent with less affinity for planar molecules, such as Z-Sep+ or proprietary carbon-based sorbents.
-
-
pH of the Extraction and Cleanup Steps: this compound stability can be pH-dependent.
-
Issue: Non-buffered QuEChERS methods may result in a pH that is not optimal for this compound stability, leading to degradation.
-
Solution: Employ buffered QuEChERS methods, such as the AOAC Official Method 2007.01 (acetate-buffered) or the European EN 15662 method (citrate-buffered), to maintain a stable and appropriate pH throughout the extraction and cleanup process.
-
-
Solvent Choice: The extraction solvent plays a crucial role in recovery.
-
Issue: While acetonitrile (B52724) is the standard and most effective solvent for QuEChERS, substituting it with ethyl acetate (B1210297) can lead to lower recoveries for this compound.
-
Solution: Use acetonitrile as the extraction solvent to ensure optimal recovery of this compound.
-
-
Inadequate Vortexing or Shaking: Insufficient mixing during d-SPE can lead to incomplete cleanup and analyte loss.
-
Issue: If the sorbent is not adequately dispersed throughout the extract, the cleanup will be inefficient, and recovery may be inconsistent.
-
Solution: Ensure vigorous vortexing or shaking for the recommended time (typically 30-60 seconds) to guarantee thorough interaction between the sorbent and the matrix.
-
Q2: My final extract is still highly colored after d-SPE cleanup. How can I improve pigment removal?
Residual color in the final extract, primarily from chlorophyll (B73375) and carotenoids, can interfere with chromatographic analysis and contaminate the instrument.
-
Sorbent Combination: A single sorbent may not be sufficient for complex matrices.
-
Issue: Using only Primary Secondary Amine (PSA) may not effectively remove all pigments.
-
Solution: A combination of sorbents is often more effective. For pigmented vegetables, a common combination includes PSA (to remove organic acids and sugars), C18 (to remove nonpolar interferences like fats), and a small amount of GCB for pigment removal.
-
-
Alternative Sorbents: GCB is not the only option for pigment removal.
-
Issue: Concerns about this compound loss with GCB may lead to using insufficient amounts, resulting in poor pigment removal.
-
Solution: Evaluate alternative sorbents like Z-Sep+ or specialized carbon sorbents (e.g., Carbon S) which are designed to remove pigments with potentially less impact on planar pesticide recovery.
-
-
Sample-to-Sorbent Ratio: The amount of sorbent should be adequate for the sample volume.
-
Issue: Using too little sorbent for the volume of extract will result in incomplete cleanup.
-
Solution: Ensure the correct amount of d-SPE sorbent is used for the aliquot of supernatant being cleaned, as specified in the chosen method (e.g., AOAC 2007.01 or EN 15662).
-
Q3: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Matrix effects are a common challenge in the analysis of complex samples like pigmented vegetables and can lead to inaccurate quantification.
-
Optimize Cleanup: The most direct way to reduce matrix effects is to improve the cleanup process.
-
Issue: Co-extracted matrix components interfere with the ionization of this compound in the mass spectrometer source.
-
Solution: Experiment with different d-SPE sorbent combinations and amounts to achieve a cleaner extract. The use of Z-Sep+ has been shown to be effective in reducing matrix components.
-
-
Matrix-Matched Calibration: This is a common strategy to compensate for matrix effects.
-
Issue: Calibration standards prepared in a pure solvent do not account for the signal suppression or enhancement caused by the sample matrix.
-
Solution: Prepare calibration standards in a blank matrix extract that has been subjected to the same QuEChERS and d-SPE cleanup procedure as the samples.
-
-
Dilution of the Final Extract: Reducing the concentration of matrix components can alleviate their impact.
-
Issue: Highly concentrated extracts contain a higher concentration of interfering compounds.
-
Solution: Dilute the final extract with the initial mobile phase before injection. A 5 to 10-fold dilution can significantly reduce matrix effects, although this may impact the limit of detection.
-
-
Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects.
-
Issue: Variations in instrument response due to matrix effects are not accounted for with external calibration.
-
Solution: If available, use an isotopically labeled this compound internal standard, which will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended d-SPE sorbents for this compound analysis in pigmented vegetables like spinach and bell peppers?
For pigmented vegetables, a combination of sorbents is generally recommended. The most common combination is PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove fats and other nonpolar interferences, and a small amount of GCB (Graphitized Carbon Black) to remove pigments like chlorophyll. However, due to the potential for GCB to adsorb planar pesticides like this compound, it is crucial to use a minimal amount or consider alternatives like Z-Sep+ or other proprietary carbon-based sorbents.
Q2: What is the expected recovery for this compound using a well-optimized d-SPE cleanup method?
With a properly optimized method, the recovery of this compound is expected to be within the generally accepted range of 70-120%. For instance, a study on the analysis of this compound in curry leaves using a modified QuEChERS method reported average recoveries between 85.57% and 107.22%.
Q3: Can I use the same d-SPE cleanup for different types of pigmented vegetables?
While a general-purpose d-SPE combination (e.g., PSA/C18/GCB) can be a good starting point, the optimal sorbent combination and amounts may vary depending on the specific vegetable matrix. For example, vegetables with higher fat content may require more C18, while those with intense pigmentation might need a carefully optimized amount of GCB or an alternative pigment-removing sorbent. It is always recommended to validate the method for each specific matrix.
Q4: How can I avoid the loss of this compound when using GCB for pigment removal?
To minimize the loss of this compound when using GCB:
-
Use a minimal amount: The amount of GCB should be just enough to achieve the desired level of pigment removal. Start with a low amount (e.g., 7.5 mg/mL of extract) and incrementally increase if necessary.
-
Vortexing time: Avoid excessively long vortexing times, as this can increase the interaction between this compound and the GCB sorbent.
-
Alternative sorbents: If this compound loss remains a significant issue, consider using alternative sorbents such as Z-Sep+ or specialized carbon materials that have a lower affinity for planar pesticides.
Data Presentation
Table 1: Summary of this compound Recovery with Different d-SPE Sorbents in Pigmented Vegetables
| Vegetable Matrix | d-SPE Sorbent(s) | This compound Recovery (%) | Reference |
| Curry Leaf | Not specified in abstract | 85.57 - 107.22 | |
| Spinach | PSA/GCB | Good recovery (qualitative) | |
| Red Bell Pepper | PSA/C18 | Good recovery (qualitative) |
Note: Quantitative comparative data for this compound with a range of d-SPE sorbents in various pigmented vegetables is limited in the readily available literature. The table will be updated as more specific data becomes available.
Experimental Protocols
Optimized QuEChERS and d-SPE Cleanup Protocol for this compound in Pigmented Vegetables (Adapted from AOAC 2007.01)
This protocol is a general guideline and should be validated for each specific matrix and analytical instrumentation.
1. Sample Preparation and Extraction
-
Homogenize a representative sample of the pigmented vegetable (e.g., spinach, bell pepper) using a high-speed blender.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard if used.
-
Add the QuEChERS extraction salts (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain the appropriate sorbent mixture. For pigmented vegetables, a recommended starting point is:
-
150 mg anhydrous MgSO₄
-
50 mg PSA
-
50 mg C18
-
7.5 mg GCB
-
-
Vortex the d-SPE tube vigorously for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
3. Final Extract Preparation
-
Carefully transfer the supernatant to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Visualizations
Caption: Experimental workflow for QuEChERS extraction and d-SPE cleanup of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
Reducing signal suppression for Omethoate in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Omethoate analysis, specifically focusing on mitigating signal suppression in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's source. This interference leads to a decreased instrument response for this compound, which can result in inaccurate and imprecise quantification, potentially leading to underestimation of its concentration in the sample.
Q2: I am observing low recoveries for this compound after using the QuEChERS method. What are the potential causes?
Several factors can contribute to low recoveries of this compound when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method:
-
pH of the Extraction: this compound is susceptible to degradation under certain pH conditions. Using a buffered QuEChERS method, such as the AOAC Official Method 2007.01 (acetate-buffered) or the European EN 15662 method (citrate-buffered), helps maintain a stable pH and can improve the recovery of pH-sensitive pesticides.
-
Choice of Extraction Solvent: Acetonitrile (B52724) is the recommended solvent for the QuEChERS method. Substituting it with other solvents, such as ethyl acetate (B1210297), has been shown to result in lower recoveries for this compound.[1][2]
-
Inadequate Homogenization: If the sample is not thoroughly homogenized, the extraction of this compound will be inconsistent and incomplete, leading to poor recoveries.
-
Inappropriate Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Using a sorbent that strongly retains this compound will lead to its loss during the cleanup step.
Q3: My sample extracts are highly colored (e.g., from spinach or peppers). How can I effectively remove pigments without losing this compound?
For highly pigmented samples, the use of Graphitized Carbon Black (GCB) in the d-SPE cleanup step is effective for removing chlorophyll (B73375) and other pigments. However, GCB can also adsorb planar pesticides, potentially leading to lower recoveries of the target analyte. Therefore, the amount of GCB should be carefully optimized. A combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove fats and waxes, and a minimal amount of GCB is often a good starting point for pigmented matrices.
Q4: How can I compensate for matrix effects that I cannot eliminate through sample cleanup?
When sample cleanup methods are insufficient to completely remove interfering matrix components, several analytical strategies can be employed to compensate for the remaining matrix effects:
-
Matrix-Matched Calibration: This is a widely used and effective technique where the calibration standards are prepared in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed.[3] This approach helps to mimic the signal suppression or enhancement observed in the actual samples, leading to more accurate quantification.
-
Dilution of the Extract: Diluting the final sample extract can reduce the concentration of co-eluting matrix components to a level where they no longer significantly impact the ionization of this compound. However, it is crucial to ensure that the dilution does not bring the this compound concentration below the limit of quantification (LOQ) of the analytical method.
-
Use of an Isotope-Labeled Internal Standard: This is a highly effective method for correcting for matrix effects. A stable isotope-labeled version of this compound is added to the sample at the beginning of the extraction process. Since the internal standard has very similar physicochemical properties to the native analyte, it will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects can be effectively normalized.
Troubleshooting Guides
Low Recovery of this compound
This guide will help you troubleshoot and resolve issues related to low recovery of this compound during your sample preparation and analysis.
Caption: Troubleshooting workflow for low this compound recovery.
Significant Signal Suppression
This guide provides a logical approach to addressing significant signal suppression in your LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for signal suppression.
Data Presentation
Table 1: Recovery of this compound in Various Matrices using QuEChERS and LC-MS/MS
| Matrix | Fortification Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Curry Leaf | 0.005 | 85.57 - 107.22 | < 5 | [4] |
| Curry Leaf | 0.025 | 85.57 - 107.22 | < 5 | [4] |
| Curry Leaf | 0.050 | 85.57 - 107.22 | < 5 | [4] |
| Fruits and Vegetables | Not Specified | 85 - 101 | < 5 | [5] |
| Food Composites | 0.01 mg/kg | 100 | Not Specified | [6] |
Table 2: Comparison of QuEChERS Methodologies on this compound Recovery
| QuEChERS Method | Extraction Solvent | Observation | Reference |
| Acetate-Buffered | Acetonitrile | Generally good recoveries | [1][2] |
| Acetate-Buffered | Ethyl Acetate | Lower recoveries compared to acetonitrile | [1][2] |
| Citrate-Buffered | Acetonitrile | Good recoveries, comparable to acetate-buffered | [1][2] |
| Unbuffered | Acetonitrile | May result in lower recoveries for pH-dependent pesticides | [1][2] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Fruits and Vegetables
This protocol is a general guideline and may require optimization based on the specific matrix.
Caption: General workflow of the QuEChERS method.
Detailed Steps:
-
Sample Preparation: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile to the tube.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and a citrate or acetate buffer).
-
Immediately cap and shake vigorously for another minute.
-
Centrifuge at >3000 relative centrifugal force (rcf) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing anhydrous magnesium sulfate and the appropriate sorbent(s) (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS. It may be diluted or subjected to solvent exchange if necessary.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the steps for preparing matrix-matched calibration standards to correct for signal suppression.
Prerequisites: A blank matrix sample (a sample of the same type as those being analyzed, but known to be free of this compound).
Steps:
-
Prepare Blank Matrix Extract:
-
Process the blank matrix sample using the exact same QuEChERS protocol (Protocol 1) as for the unknown samples.
-
The final supernatant after the d-SPE cleanup is your blank matrix extract.
-
-
Prepare this compound Stock and Working Solutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of working standard solutions of decreasing concentrations through serial dilution.
-
-
Spike the Blank Matrix Extract:
-
Aliquot the blank matrix extract into several vials.
-
Spike each vial with a different working standard solution to create a series of matrix-matched calibration standards with the desired concentration levels.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for the samples.
-
Construct a calibration curve by plotting the instrument response against the known concentrations of the standards. This curve is then used to quantify this compound in the unknown samples.
-
References
- 1. researchgate.net [researchgate.net]
- 2. go-jsb.co.uk [go-jsb.co.uk]
- 3. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Simultaneous determination of dimethoate and its metabolite this compound in curry leaf using LC-MS/MS and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 678. This compound (Pesticide residues in food: 1984 evaluations) [inchem.org]
Technical Support Center: Enhancing Omethoate Detection in Water Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Omethoate in water samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process for this compound detection.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal Detected | Instrument Sensitivity: The detector may not be sensitive enough for the low concentrations of this compound. | - Optimize detector parameters (e.g., for MS/MS, check collision energy and fragmentor voltage).- Consider a more sensitive detection method if available (e.g., transitioning from GC-FPD to GC-MS or LC-MS/MS).[1][2][3] |
| Analyte Degradation: this compound is susceptible to degradation, especially in alkaline aqueous solutions.[4] | - Ensure water samples are preserved by adjusting the pH to be slightly acidic and stored at low temperatures (e.g., 4°C) if not analyzed immediately.[4] | |
| Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound from the water matrix. | - Optimize the solid-phase extraction (SPE) sorbent and elution solvent. Activated charcoal or polymeric sorbents like polystyrene-divinylbenzene have been shown to be effective.[2][5]- For complex matrices, consider the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][6] | |
| Poor Peak Shape (e.g., Tailing, Splitting) in Chromatography | Inappropriate Solvent for Final Extract: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early-eluting compounds like this compound.[7] | - If using a method like QuEChERS which results in an acetonitrile (B52724) extract, consider a solvent exchange step to a weaker solvent compatible with the initial mobile phase (e.g., methanol (B129727)/water).[7]- Alternatively, use a divert valve to direct the initial, problematic solvent front to waste.[7] |
| Active Sites in GC System: this compound can interact with active sites in the GC inlet or column, leading to peak tailing. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for pesticide analysis. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the water sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[6][8] | - Improve Sample Cleanup: Utilize more selective SPE sorbents or add a cleanup step like dispersive SPE (d-SPE) with primary secondary amine (PSA) to remove interferences.[3]- Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to the samples to compensate for matrix effects.[6]- Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6] |
| Contaminated Reagents or Glassware: Impurities in solvents, reagents, or on glassware can introduce background noise. | - Use high-purity solvents and reagents (e.g., LC-MS grade).- Thoroughly clean all glassware, preferably by baking at a high temperature to remove organic contaminants. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Variability in extraction and cleanup steps can lead to inconsistent results. | - Automate the sample preparation process where possible, for example, by using an automated SPE system.[9]- Ensure precise and consistent execution of manual steps, such as shaking times and solvent volumes. |
| Instrument Instability: Fluctuations in instrument performance can affect reproducibility. | - Allow the instrument to stabilize before analysis.- Regularly perform system suitability tests and calibrations to ensure consistent performance. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for detecting this compound in water, and how do they compare in sensitivity?
Several analytical methods are available for detecting this compound in water, with varying levels of sensitivity. High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS) are the most frequently used techniques due to their accuracy and low detection limits.[10] Newer methods, such as biosensors and colorimetric sensors, offer rapid and ultrasensitive detection, sometimes with the advantage of on-site analysis.[10][11][12]
| Method | Typical Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | LOQ: 0.05 µg/L[1][13] | High selectivity and sensitivity. | May require derivatization for some polar pesticides. |
| LC-MS/MS | LOQ: 0.05 µg/L[1][14] | Excellent for polar and thermally labile compounds like this compound.[3] | Susceptible to matrix effects.[6][8] |
| Capillary Electrophoresis | MDL: 50 µg/L[14] | High separation efficiency. | Generally less sensitive than chromatographic methods. |
| Colorimetric Sensors (Nanozyme-based) | LOD: 0.01 µg/L[11] | Ultrasensitive, potential for visual detection without sophisticated instruments.[11] | May be susceptible to interference from other substances. |
| Multicolor Colorimetric Sensor (Gold Nanorods) | LOD: 83.2 ng/L (0.0832 µg/L)[12] | High sensitivity and provides a visual color change for semi-quantitative analysis.[12] | Newer technology, may not be as widely available or standardized. |
| Electrochemical Biosensors | LODs can reach the nanomolar (nM) range.[15] | High sensitivity and potential for miniaturization and real-time monitoring.[16][17] | Enzyme stability can be a concern.[16] |
2. How should I prepare my water sample for this compound analysis to achieve the best sensitivity?
Proper sample preparation is crucial for enhancing detection sensitivity by concentrating the analyte and removing interfering substances.
-
Solid-Phase Extraction (SPE): This is a widely used and effective technique. A variety of materials can be used for the effective extraction of this compound from water.[14] The general workflow involves conditioning the SPE cartridge, loading the water sample, washing away interferences, and eluting the concentrated this compound for analysis. Using novel adsorbents like three-dimensional graphene aerogel has shown high recovery rates (93.8% to 104.2%).[18]
-
QuEChERS Method: Originally developed for food matrices, the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is also applicable to water analysis, especially for complex samples.[3][6] It involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE (d-SPE).
-
Liquid-Liquid Extraction (LLE): This traditional method, often using dichloromethane (B109758), can also be used to isolate this compound from water samples.[19]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS Analysis
This protocol is based on a method for determining this compound in water using activated charcoal as the SPE sorbent.[2]
Materials:
-
500 mL water sample
-
SPE cartridges packed with activated charcoal
-
Dichloromethane (DCM)
-
Methanol
-
Nitrogen gas for evaporation
-
GC-MS system
Procedure:
-
Cartridge Conditioning: Precondition the SPE cartridge by passing through 2.5 mL of DCM, followed by 2 x 2.5 mL of methanol, and then 2 x 2.5 mL of deionized water. Ensure the sorbent does not go dry.[2]
-
Sample Loading: Pass the 500 g water sample through the conditioned SPE cartridge. This can be done overnight using a peristaltic pump.[2]
-
Drying: After loading, dry the cartridge by applying a vacuum for approximately 15 minutes, followed by drying with a stream of nitrogen at 40°C for about 1 hour.[2]
-
Elution: Elute the trapped analytes from the cartridge by passing 3 x 2.5 mL of a dichloromethane and methanol mixture (80:20, v/v) through it.[2]
-
Concentration: Evaporate the collected eluate to dryness using a gentle stream of nitrogen at 30°C.[2]
-
Reconstitution: Redissolve the residue in a small, precise volume of acetone (e.g., 0.25 mL) for GC-MS analysis.[2]
-
Analysis: Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.[2]
Protocol 2: Ultrasensitive Multicolor Colorimetric Detection
This protocol is based on the inhibition of alkaline phosphatase (ALP)-induced silver metallization on gold nanorods (Au NRs).[10][12]
Principle: ALP catalyzes the dephosphorylation of ascorbic acid 2-phosphate (AAP) to produce ascorbic acid (AA). AA then reduces silver ions (Ag+), causing a silver shell to form on the surface of Au NRs. This changes the solution's color. This compound inhibits ALP activity, thus preventing the color change in a concentration-dependent manner.
Materials:
-
Gold Nanorods (Au NRs) solution
-
Alkaline Phosphatase (ALP)
-
Ascorbic Acid 2-Phosphate (AAP)
-
Silver Nitrate (AgNO₃) solution
-
This compound standards and water samples
-
Spectrophotometer or a smartphone for colorimetric reading
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, mix the Au NRs solution, ALP, and AAP.
-
Sample/Standard Addition: Add a known concentration of this compound standard or the water sample to the reaction mixture.
-
Initiate Metallization: Add the AgNO₃ solution to start the reaction.
-
Incubation: Allow the reaction to proceed for a set amount of time under controlled temperature.
-
Observation and Measurement: Observe the color change of the solution. Increasing concentrations of this compound will result in less of a color shift from the original Au NRs color.[10] Quantify the result by measuring the longitudinal surface plasmon resonance (LSPR) peak shift using a spectrophotometer or by analyzing the color values (e.g., RGB values) from a smartphone image.
Visualizations
Caption: Workflow for this compound detection using SPE and GC-MS.
Caption: Principle of multicolor colorimetric this compound detection.
References
- 1. Dimethoate and this compound in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Smartphone Colorimetric Sensor Based on Pt@Au Nanozyme for Visual and Quantitative Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. epa.gov [epa.gov]
- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 15. Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes [mdpi.com]
- 16. Harnessing the power of biosensors for environmental monitoring of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Determination of six organophosphorus pesticides in water samples by three-dimensional graphene aerogel-based solid-phase extraction combined with gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Addressing Omethoate peak tailing in reverse-phase HPLC
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding peak tailing for Omethoate in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving this compound Peak Tailing
Question 1: What are the primary chemical interactions that cause peak tailing for this compound?
Peak tailing in the analysis of polar compounds like this compound is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of this compound with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3]
At mobile phase pH levels above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][5] These ionized sites can then interact strongly with the polar functional groups of the this compound molecule through ion-exchange mechanisms, delaying its elution and causing a characteristic tailing peak.[1][4] This secondary retention mechanism, in addition to the intended hydrophobic interaction, leads to poor peak symmetry.[4]
Question 2: How can I systematically troubleshoot this compound peak tailing?
A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. Start by evaluating the mobile phase, then the column's condition, and finally the hardware and sample parameters. The workflow below provides a logical troubleshooting sequence. A USP Tailing Factor (Tf) value above 1.2 often indicates a problem that needs to be addressed.[6]
Question 3: How can I select the right column and mobile phase to prevent peak tailing?
Optimizing the column chemistry and mobile phase is the most effective strategy for achieving symmetrical peaks for this compound.
-
Column Selection :
-
Use High-Purity, End-Capped Columns : Modern silica columns are manufactured to have low metal content and are "end-capped," a process that chemically converts most active silanol groups into less reactive non-polar surfaces.[2][7] This is the first and most critical step in preventing tailing.[6]
-
Consider Polar-Embedded Phases : For highly polar analytes like this compound, columns with polar-embedded or polar-endcapped phases can provide additional shielding from residual silanol groups, further improving peak shape.[6]
-
-
Mobile Phase Optimization :
-
Lower the pH : Operating at a lower pH (typically 2.5-3.5) is highly effective.[4][8] At this pH, residual silanol groups are fully protonated (Si-OH), making them neutral and significantly reducing their ability to interact with this compound.[4]
-
Use a Buffer : To ensure a stable and reproducible pH, always use a buffer in your mobile phase, such as formate (B1220265) or phosphate (B84403), at a concentration of 10-50 mM.[7][8]
-
Mobile Phase Additives : In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) can mask silanol sites, but this should be a secondary option to pH control and proper column selection.[8]
-
| Parameter | Condition A (Problematic) | Condition B (Optimized) | Expected Tailing Factor (Tf) |
| Column Type | Older, non-end-capped C18 | Modern, fully end-capped C18 | Condition A: > 2.0Condition B: 1.0 - 1.3 |
| Mobile Phase pH | 6.8 (Unbuffered) | 3.0 (0.1% Formic Acid Buffer) | Condition A: > 2.2Condition B: 1.0 - 1.2 |
| Sample Solvent | 100% Acetonitrile (B52724) | Mobile Phase (50:50 ACN:H₂O) | Condition A: > 1.8Condition B: 1.0 - 1.4 |
Table 1: Comparison of HPLC conditions and their expected impact on the this compound peak tailing factor. Data is illustrative, based on established chromatographic principles.[4][9]
Question 4: Could my sample preparation or injection parameters be the cause of the tailing?
Yes, sample-related issues can significantly contribute to poor peak shape.
-
Sample Solvent Strength : Injecting a sample dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile into a mobile phase with high water content) can cause peak distortion, particularly for early-eluting peaks like this compound.[9][10] The strong solvent carries the analyte band down the column in a distorted way before proper partitioning can occur. Solution : Always try to dissolve your sample in the initial mobile phase composition.[6]
-
Sample Overload : Injecting too much analyte mass on the column can saturate the stationary phase, leading to a broadened, tailing peak.[7][10] Solution : Try diluting your sample by a factor of 10 or reducing the injection volume and observe if the peak shape improves.[11]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective : To determine the optimal mobile phase pH to minimize this compound peak tailing by suppressing silanol ionization.
Methodology :
-
Prepare Mobile Phase A (Acidic) : Prepare a mobile phase of 50:50 Acetonitrile:Water and add 0.1% formic acid. Adjust the final pH to approximately 2.8-3.2. Filter and degas the solution.[8]
-
Prepare Mobile Phase B (Neutral) : Prepare a mobile phase of 50:50 Acetonitrile:Water. Use a phosphate buffer to adjust the pH to 7.0. Filter and degas the solution.
-
Column : Use a modern, high-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Equilibration : Equilibrate the column with Mobile Phase A for at least 20 column volumes or until a stable baseline is achieved.
-
Analysis A : Inject a standard solution of this compound and record the chromatogram. Calculate the USP Tailing Factor (Tf).
-
Wash and Re-equilibrate : Thoroughly flush the column with an intermediate solvent like 60:40 Methanol:Water before introducing Mobile Phase B. Equilibrate the column with Mobile Phase B for at least 20 column volumes.
-
Analysis B : Inject the same this compound standard and record the chromatogram. Calculate the USP Tailing Factor.
-
Comparison : Compare the tailing factor from both analyses. A significant reduction in Tf is expected with the acidic Mobile Phase A.
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor (Tf) to aim for in my method? An ideal tailing factor is 1.0, which represents a perfectly symmetrical Gaussian peak.[6] In practice, a Tf value between 0.9 and 1.2 is considered excellent for most applications. Values above 1.5 are generally unacceptable for quantitative analysis as they can compromise integration accuracy and resolution.[4][6]
Q2: Will increasing the column temperature improve the peak shape? Increasing column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.[6] However, its effect is analyte-dependent. For this compound, while a modest temperature increase (e.g., to 35-40°C) might offer slight improvement, it is generally less effective than optimizing mobile phase pH and column chemistry. Always be mindful of the analyte's thermal stability.[8]
Q3: My this compound peak is fronting, not tailing. What could be the cause? Peak fronting is less common but is typically caused by sample overload or poor sample solubility in the mobile phase.[8] If the sample is not fully soluble, it can crash out at the head of the column and re-dissolve slowly, causing a leading edge. Also, check for column bed deformation or voids, which can sometimes lead to fronting.[7]
Q4: What are "extra-column effects" and can they cause tailing? Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself.[2] This can be caused by using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector.[2] Poorly made connections or fittings can also create dead volumes where the sample can get delayed, contributing to peak tailing.[6] To minimize these effects, use narrow-bore tubing (e.g., 0.005") and keep connection lengths as short as possible.[2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. aapco.org [aapco.org]
- 6. uhplcs.com [uhplcs.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Minimizing Omethoate degradation during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing omethoate degradation during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation primarily through hydrolysis. The rate of degradation is significantly influenced by pH and temperature. It is rapidly hydrolyzed in alkaline media but is relatively stable in acidic conditions.[1][2] Exposure to certain enzymes in plant matrices can also contribute to its degradation.[3][4]
Q2: What is the recommended temperature for storing samples containing this compound?
A2: To minimize degradation, samples should be stored frozen, ideally at or below -20°C.[5][6] Storing samples at refrigerated (4°C) or ambient temperatures can lead to a significant decrease in this compound residues over time.[7]
Q3: How does pH affect the stability of this compound in aqueous samples?
A3: this compound is most stable in acidic conditions (pH 2-6) and degrades rapidly in neutral to alkaline conditions (pH 7-9).[2] Therefore, it is crucial to control the pH of aqueous samples and analytical extracts to prevent degradation.
Q4: Can light cause degradation of this compound?
A4: While some pesticides are susceptible to photodegradation, the available information on the direct impact of light on this compound stability during storage is limited. However, as a general good practice, it is recommended to store samples in amber containers or protected from light to minimize any potential for photodegradation.
Troubleshooting Guides
Issue 1: Low recovery of this compound in analytical samples.
Possible Causes & Solutions:
-
Degradation during storage:
-
Verify storage temperature: Ensure samples were consistently stored at or below -20°C.
-
Check sample pH: For aqueous samples, measure the pH. If it is neutral or alkaline, degradation may have occurred. Acidifying the sample upon collection can help preserve this compound.
-
-
Degradation during sample preparation:
-
Minimize processing time: Process samples as quickly as possible, especially after thawing.
-
Maintain cold chain: Keep samples and extracts cold throughout the preparation process (e.g., using ice baths).
-
pH of extraction solvent: Ensure the pH of the extraction solvent is acidic to maintain stability.
-
-
Inefficient extraction:
-
Review extraction protocol: Ensure the chosen solvent and methodology are appropriate for the sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound from various food matrices.[8][9][10]
-
Matrix effects: Complex sample matrices can interfere with extraction efficiency. Consider optimizing the clean-up step of your extraction protocol.
-
Issue 2: Poor peak shape (tailing, fronting, or splitting) in LC-MS/MS analysis.
Possible Causes & Solutions:
-
Column issues:
-
Column degradation: this compound analysis, especially from complex matrices, can lead to column contamination over time. Try flushing the column or replacing it if performance does not improve.
-
Incompatible column chemistry: Ensure the column stationary phase is suitable for a polar compound like this compound.
-
-
Mobile phase issues:
-
Incorrect pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase is properly prepared and buffered.
-
Solvent mismatch between sample and mobile phase: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[11] Try to match the sample solvent to the mobile phase as closely as possible.[11]
-
-
Injector problems:
Issue 3: Inconsistent results and high variability between replicate injections.
Possible Causes & Solutions:
-
Sample inhomogeneity:
-
Thorough homogenization: Ensure solid samples are thoroughly homogenized before taking an analytical portion. For frozen samples, cryogenic milling can improve homogeneity.
-
-
Matrix effects:
-
Signal suppression or enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to inconsistent results.
-
Mitigation strategies:
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
-
Isotope-labeled internal standard: Use a stable isotope-labeled internal standard for this compound to correct for variations in ionization.
-
-
-
Instrument instability:
-
Check system suitability: Regularly inject a standard solution to monitor instrument performance, including retention time stability and peak area reproducibility.
-
Quantitative Data Summary
Table 1: Half-life of this compound in Aqueous Solutions at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (days) |
| 2 | 25 | 62 |
| 4 | 25 | 74 |
| 6 | 25 | 32.5 |
| 8 | 25 | 2.8 |
| 9 | 21 | 0.3 |
(Data adapted from Grimmer et al., 1968a as cited in a WHO report)[8]
Table 2: Stability of Dimethoate and this compound in Fortified Fruit Juices at Different Storage Temperatures
| Juice | Temperature (°C) | Dimethoate Half-life (days) | This compound Stability |
| Orange | 40 | 24 | Not specified |
| Orange | 15 | 533 | Not specified |
| Orange | 0 | 1733 | Not specified |
| Peach | 40 | 24.6 | Not specified |
| Peach | 15 | 533 | Not specified |
| Peach | 0 | 2310 | Not specified |
(Data for Dimethoate from Athanasopoulos et al., 2000. While this data is for dimethoate, its degradation can lead to the formation of this compound. The stability of this compound itself under these specific conditions was not detailed in the source.)
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
This protocol is a generalized version of the QuEChERS method and may require optimization for specific matrices.[8][9][10]
1. Sample Homogenization:
- Weigh 10-15 g of a representative portion of the fruit or vegetable sample.
- Homogenize the sample using a high-speed blender. For dry samples, pre-wetting may be necessary.
2. Extraction:
- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (B52724).
- Add an appropriate internal standard if used.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). The exact salt composition can vary depending on the specific QuEChERS method (e.g., AOAC or EN).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The volume will depend on the specific d-SPE kit used.
- The d-SPE tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and MgSO₄ to remove residual water).
- Vortex the tube for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation:
- Carefully transfer the supernatant to a clean vial.
- The extract can be directly analyzed by LC-MS/MS or may require dilution with the initial mobile phase to minimize solvent mismatch effects.
Visualizations
Caption: Key factors influencing this compound degradation.
Caption: General workflow for QuEChERS sample preparation.
References
- 1. This compound | C5H12NO4PS | CID 14210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decomposition of Dimethoate and this compound in Aqueous Solutions – Half-Life, Neurotoxicity and Mechanism of Hydrolysis[v1] | Preprints.org [preprints.org]
- 3. Considering degradation kinetics of pesticides in plant uptake models: proof of concept for potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges [frontiersin.org]
- 5. Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights to improve the storage stability of pesticide residues in analytical samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 9. gcms.cz [gcms.cz]
- 10. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 11. halocolumns.com [halocolumns.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Inter-Laboratory Validation of Omethoate Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of omethoate, a systemic organophosphate insecticide and acaricide. Given its potential health risks, robust and validated analytical methods are crucial for monitoring its residues in various matrices. This document summarizes the performance of common analytical techniques based on available validation data, outlines experimental protocols, and presents a typical workflow for inter-laboratory validation studies.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for this compound determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes key performance parameters for three commonly employed techniques: Gas Chromatography with Flame Photometric Detection (GC-FPD), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data presented is a synthesis from various single-laboratory validation studies.
| Parameter | GC-FPD | HPLC-UV | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.995 |
| Limit of Detection (LOD) | 0.09–2.66 ng/mL[1] | ~0.11 µg/mL[2] | 0.005 µg/g[3] |
| Limit of Quantitation (LOQ) | 0.18–1.36 ng/mL[1] | ~0.33 µg/mL[2] | 0.005 µg/g[3] |
| Accuracy (Recovery %) | 59.4% - 94.0%[1] | Not specified in µg/mL | 82.25% - 112.97%[3] |
| Precision (Repeatability, RSDr %) | 2.3% - 18.9%[1] | 0.171% (Intraday)[2] | <5%[3] |
| Precision (Reproducibility, RSDR %) | 5.8% - 19.5%[1] | 0.205% (Interday)[2] | <15%[3] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are typical methodologies for the analysis of this compound using GC-FPD, HPLC-UV, and LC-MS/MS.
Sample Preparation: QuEChERS Method
A widely adopted and effective method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. A modified version is often employed for this compound analysis.[4][5]
-
Homogenization: A representative sample of the matrix (e.g., fruit, vegetable) is homogenized.
-
Extraction: A 10-15 g portion of the homogenized sample is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent.
-
Salting Out: A salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous MgSO₄ to remove interferences. The tube is vortexed and centrifuged.
-
Final Extract: The supernatant is collected, and may be acidified or evaporated and reconstituted in a suitable solvent for instrumental analysis.
Instrumentation and Analysis
-
Principle: This technique separates volatile compounds in a gas phase. The FPD is a selective detector for sulfur- or phosphorus-containing compounds, making it suitable for organophosphate pesticides like this compound.
-
Typical Conditions:
-
Column: A capillary column such as an Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness) is commonly used.[1]
-
Oven Temperature Program: A programmed temperature gradient is employed to achieve optimal separation. For example, starting at 100°C, ramping up to 250°C.[1]
-
Carrier Gas: Helium is typically used as the carrier gas.[1]
-
Detector: Flame Photometric Detector (FPD) in phosphorus mode.
-
-
Principle: HPLC separates compounds in a liquid phase based on their interaction with a stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of this compound.[2]
-
Mobile Phase: A mixture of acetonitrile and water in a specific ratio (e.g., 60:40 v/v) is often used as the mobile phase.[2]
-
Flow Rate: A constant flow rate, for instance, 1.0 mL/min, is maintained.[2]
-
Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance, such as 220 nm.[6]
-
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This is currently the most advanced and widely used technique for pesticide residue analysis.
-
Typical Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation.[5]
-
Mobile Phase: A gradient elution using a mixture of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.[4]
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound are monitored.[5]
-
Mandatory Visualization: Inter-laboratory Validation Workflow
An inter-laboratory validation study, also known as a collaborative study, is crucial for establishing the performance characteristics of an analytical method across different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
References
Comparative toxicity of Omethoate versus its parent compound dimethoate
A comprehensive guide for researchers and drug development professionals on the relative toxicity of the organophosphate insecticide omethoate and its parent compound, dimethoate (B1670662).
This guide provides a detailed comparison of the toxicological profiles of this compound and its precursor, dimethoate. The data presented herein is curated from a range of experimental studies to facilitate an objective evaluation of their relative potency and mechanisms of action.
Executive Summary
This compound, the primary active metabolite of dimethoate, exhibits significantly higher acute toxicity and potency as an acetylcholinesterase (AChE) inhibitor compared to its parent compound.[1][2] The metabolic conversion of dimethoate to this compound is a critical factor in its overall toxicity, as this compound is a more direct and potent inhibitor of the AChE enzyme.[3][4] This guide summarizes the key toxicological endpoints, provides detailed experimental methodologies for their assessment, and visualizes the critical pathways involved.
Quantitative Toxicity Data
The following tables summarize the key quantitative data comparing the toxicity of this compound and dimethoate.
Table 1: Acute Oral Toxicity (LD50)
| Compound | Test Species | LD50 (mg/kg bw) | Reference |
| Dimethoate | Rat | ~310 | [4] |
| This compound | Rat | ~25 | [4] |
| Dimethoate | Mouse | 150 | [4] |
| Dimethoate | Hen | 55 | [4] |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | Inhibition Metric | Value (M) | Reference |
| This compound | Eel AChE | IC50 | ~3 x 10⁻³ | [5] |
| Dimethoate | Eel AChE | IC50 | ~5 x 10⁻³ | [5] |
| This compound | Rat Brain | I50 | 1.2 x 10⁻⁵ | [3] |
Note: IC50 is the half-maximal inhibitory concentration, while I50 is the concentration causing 50% inhibition. The experimental conditions for these measurements can vary.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rats
The following is a generalized protocol for determining the acute oral LD50, based on established guidelines.
Objective: To determine the median lethal dose (LD50) of a test substance when administered orally to rats.
Materials:
-
Wistar rats (specific pathogen-free), typically young adults.
-
Test substance (this compound or dimethoate).
-
Vehicle for dissolving or suspending the test substance (e.g., corn oil, distilled water).
-
Oral gavage needles.
-
Animal cages with appropriate bedding, food, and water.
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.
-
Fasting: Animals are fasted overnight (with access to water) before dosing.
-
Dose Preparation: The test substance is prepared in the vehicle to the desired concentrations.
-
Dose Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, salivation, lethargy), and body weight changes at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
LD50 Calculation: The LD50 is calculated using a validated statistical method, such as the Probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro method to measure the inhibition of AChE activity.
Objective: To determine the in vitro inhibitory potential of a test substance on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or rat brain).
-
Acetylthiocholine iodide (ATCI), the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Phosphate (B84403) buffer (pH 8.0).
-
Test substance (this compound or dimethoate) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test substance.
-
Assay Setup: In a 96-well plate, add the AChE enzyme solution to each well.
-
Inhibitor Incubation: Add the different concentrations of the test substance to the respective wells. A control well should contain the solvent only. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test substance compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Pathways
Metabolic Activation of Dimethoate
Dimethoate is metabolically converted to the more toxic this compound through an oxidative desulfuration process. This is a critical activation step that significantly increases its toxicity.
Mechanism of Acetylcholinesterase Inhibition
Both dimethoate and this compound exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This compound is a much more potent inhibitor. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of cholinergic receptors and resulting in the signs of toxicity.
Experimental Workflow for AChE Inhibition Assay
The following diagram outlines the key steps in a typical in vitro acetylcholinesterase inhibition assay.
References
Omethoate Cross-Reactivity in Organophosphate Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of omethoate in enzyme-linked immunosorbent assays (ELISAs) developed for the detection of other organophosphate pesticides. Understanding the degree of cross-reactivity is crucial for accurately interpreting immunoassay results and assessing the potential for false-positive or overestimated detections in samples containing multiple organophosphate residues.
Comparison of Cross-Reactivity
An indirect competitive ELISA (ic-ELISA) developed for the detection of chlorpyrifos (B1668852) was assessed for its cross-reactivity with other organophosphate pesticides. The following table summarizes the cross-reactivity of this compound and other related compounds in this specific immunoassay.
| Compound | CAS Number | IC50 (µg/L)¹ | Cross-Reactivity (%)² |
| Chlorpyrifos | 2921-88-2 | 0.80 | 100 |
| Chlorpyrifos-methyl | 5598-13-0 | 1.2 | 66.7 |
| This compound | 1113-02-6 | > 1000 | < 0.08 |
| Parathion-methyl | 298-00-0 | > 1000 | < 0.08 |
| Malathion | 121-75-5 | > 1000 | < 0.08 |
| Diazinon | 333-41-5 | > 1000 | < 0.08 |
| Methidathion | 950-37-8 | > 1000 | < 0.08 |
| Prothiofos | 34643-46-4 | > 1000 | < 0.08 |
| Profenofos | 41198-08-7 | > 1000 | < 0.08 |
| Ethion | 563-12-2 | > 1000 | < 0.08 |
| Triazophos | 24017-47-8 | > 1000 | < 0.08 |
| Azinphos-ethyl | 2642-71-9 | > 1000 | < 0.08 |
| Azinphos-methyl | 86-50-0 | > 1000 | < 0.08 |
| Dicrotophos | 141-66-2 | > 1000 | < 0.08 |
| Monocrotophos | 6923-22-4 | > 1000 | < 0.08 |
| Dimethoate | 60-51-5 | > 1000 | < 0.08 |
| Fenitrothion | 122-14-5 | > 1000 | < 0.08 |
| Pirimiphos-ethyl | 23505-41-1 | > 1000 | < 0.08 |
| EPN | 2104-64-5 | > 1000 | < 0.08 |
¹ IC50 is the concentration of the pesticide that causes 50% inhibition of the antibody binding. ² Cross-reactivity (%) = (IC50 of Chlorpyrifos / IC50 of test compound) x 100.
The data clearly indicates that the anti-chlorpyrifos polyclonal antibody used in this specific immunoassay exhibits very low cross-reactivity with this compound (<0.08%). This suggests that the assay is highly specific for chlorpyrifos and is unlikely to produce significant false-positive results in the presence of this compound.
Experimental Protocols
The cross-reactivity data presented above was generated using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). Below is a detailed description of the typical experimental protocol for such an assay.
Principle of Indirect Competitive ELISA
In this assay format, a coating antigen (a conjugate of the target analyte, e.g., a chlorpyrifos hapten, and a protein) is immobilized on the surface of a microtiter plate well. The sample (potentially containing the free analyte, e.g., this compound or other organophosphates) is mixed with a specific primary antibody. This mixture is then added to the coated well. The free analyte in the sample competes with the immobilized coating antigen for binding to the limited number of primary antibody binding sites. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. This secondary antibody binds to the primary antibody that has bound to the coating antigen. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.
Caption: Competitive binding in an indirect ELISA.
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the indirect competitive ELISA used to determine organophosphate cross-reactivity.
Caption: Workflow of an indirect competitive ELISA.
Detailed Methodological Steps:
-
Coating: Microtiter plates are coated with a solution of the coating antigen (e.g., chlorpyrifos-ovalbumin conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST) to remove unbound coating antigen.
-
Blocking: To prevent non-specific binding of antibodies, the remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., PBST containing 1% bovine serum albumin, BSA) and incubating for 1-2 hours at 37°C.
-
Competitive Reaction: A mixture of the primary antibody (e.g., anti-chlorpyrifos polyclonal antibody) and either the standard solution of the target analyte (chlorpyrifos) or the test compound (e.g., this compound) is added to the wells. The plate is then incubated for a specific time (e.g., 1 hour at 37°C) to allow for competitive binding.
-
Washing: The plates are washed again with washing buffer to remove unbound primary antibody and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer is added to each well and incubated for a specific time (e.g., 1 hour at 37°C).
-
Washing: The plates are washed thoroughly to remove any unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark at room temperature to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M sulfuric acid).
-
Data Acquisition and Analysis: The absorbance of the colored product in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of inhibition is calculated for each concentration of the standard and test compounds. The IC50 values are determined from the dose-response curves, and the cross-reactivity is calculated using the formula provided in the table footnote.
A Comparative Analysis of Omethoate Toxicokinetics and Metabolism: Rats vs. Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicokinetics and metabolism of omethoate, an organophosphate insecticide, in rats and humans. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data. This comparison is crucial for extrapolating toxicological data from animal models to humans and for understanding the species-specific differences in susceptibility to this compound's toxicity.
Toxicokinetic Parameters: A Comparative Summary
The following tables summarize the key toxicokinetic parameters of this compound in rats and humans. It is important to note that comprehensive in vivo toxicokinetic data for this compound in humans is limited due to its toxicity. Much of the human data is derived from in vitro studies or inferred from cases of acute poisoning, and therefore should be interpreted with caution.
Table 1: this compound Toxicokinetic Parameters in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Absorption | ||||
| Bioavailability | Oral (from Dimethoate) | 6 mg/kg | 73-80% | [1] |
| Absorption Rate | Oral | - | Rapidly and almost completely absorbed from the gastrointestinal tract.[2] | |
| Distribution | ||||
| Tissue Distribution | - | - | Widely distributed, with the highest levels found in the thyroid.[3] | |
| Metabolism | ||||
| Intrinsic Clearance (in vitro) | - | - | Similar to human liver microsomes.[1][4] | |
| Excretion | ||||
| Primary Route | - | - | Urine.[3] | |
| % of Dose Excreted (Urine) | Oral (radioactive this compound) | - | 19% in 24 hours. | [5] |
| % of Dose Excreted (Urine) | - | - | 88% eliminated after 8 hours (mainly as unchanged this compound).[3] |
Note: The conflicting data on urinary excretion in rats (19% in 24h vs. 88% in 8h) may be due to differences in experimental protocols and analytical methods.
Table 2: this compound Toxicokinetic Parameters in Humans
| Parameter | Route of Administration | Dose | Value | Reference |
| Absorption | ||||
| Dermal Absorption | In vitro (from Dimethoate) | - | Human skin absorbed less dimethoate (B1670662) than rat skin.[2] | |
| Distribution | ||||
| Tissue Distribution (Fatal Case) | Oral (Suicide) | Massive Overdose | Highest concentrations in bile (524 µg/ml), kidneys (505 µg/ml), and liver (341 µg/ml). | [6] |
| Metabolism | ||||
| Intrinsic Clearance (in vitro) | - | - | Similar to rat liver microsomes.[1][4] | |
| Plasma Degradation (in vitro) | - | - | Slightly higher than in rat plasma.[1][4] | |
| Excretion | ||||
| Primary Route | - | - | Data not available. | |
| % of Dose Excreted | - | - | Data not available. |
Metabolic Pathways of this compound
The metabolism of this compound is a critical determinant of its toxicity. In both rats and humans, this compound is metabolized through several pathways, primarily involving hydrolysis and oxidation. The key difference lies in the rate of formation of this compound from its parent compound, dimethoate, which is significantly lower in humans.[1][5]
Two primary metabolic pathways for this compound have been proposed[5][7]:
-
Carboxyamidase-mediated cleavage of the carbon-nitrogen (C-N) bond.
-
Esterase-mediated action on the sulfur-carbon (S-C) bond.
Oxidative metabolism also plays a role, leading to the formation of a de-N-methyl derivative.[5] Dealkylation is considered a significant detoxification mechanism.[5]
Below is a diagram illustrating the generalized metabolic pathway of this compound.
Caption: Generalized metabolic pathways of this compound.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental designs. Below are summaries of typical methodologies employed in the study of this compound toxicokinetics.
In Vitro Metabolism Studies
-
Objective: To determine the rate of metabolism of this compound in liver microsomes and plasma.
-
Methodology:
-
This compound is incubated at various concentrations (e.g., 0.01 to 10 µM) with liver microsomes (from rats or humans) or plasma.
-
The reaction mixture typically contains the substrate (this compound), a protein source (microsomes or plasma), and necessary cofactors (e.g., MgCl2 for microsomal studies).
-
Incubations are carried out for a specific duration (e.g., up to 120 minutes) at a physiological temperature (37°C).
-
Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by adding a solvent like acetonitrile).
-
The concentration of this compound and its metabolites is quantified using analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
From the rate of disappearance of the parent compound, kinetic parameters like intrinsic clearance are calculated.
-
Caption: Workflow for in vitro metabolism studies.
In Vivo Toxicokinetic Studies in Rats
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.
-
Methodology:
-
Dosing: A known dose of this compound is administered to rats, typically via oral gavage or intravenous injection.
-
Sample Collection: Blood samples are collected at predetermined time points after dosing. Urine and feces may also be collected over a period of time.
-
Sample Processing: Blood is processed to obtain plasma or serum. Urine and feces are homogenized.
-
Analysis: The concentration of this compound and its metabolites in the collected samples is quantified using methods like LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key toxicokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and bioavailability.
-
Tissue Distribution (optional): At the end of the study, animals may be euthanized and various tissues collected to determine the extent of this compound distribution.
-
Caption: Workflow for in vivo toxicokinetic studies in rats.
Conclusion
The available data indicate both similarities and important differences in the toxicokinetics and metabolism of this compound between rats and humans. While in vitro metabolic clearance rates of this compound appear to be similar, the in vivo disposition may differ, as suggested by variations in dermal absorption of the parent compound, dimethoate. A significant finding is the substantially lower rate of this compound formation from dimethoate in human liver microsomes compared to rats, which has implications for risk assessment when extrapolating from studies on dimethoate. The lack of comprehensive in vivo human toxicokinetic data for this compound underscores the need for continued research, potentially through the use of physiologically based pharmacokinetic (PBPK) modeling, to refine our understanding of its behavior in the human body and improve the accuracy of human health risk assessments.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethoate and this compound in drinking water - Guideline technical document for public consultation - Canada.ca [canada.ca]
- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 4. tandfonline.com [tandfonline.com]
- 5. 211. This compound (WHO Pesticide Residues Series 1) [inchem.org]
- 6. Fatal intoxication with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle: GC-MS vs. LC-MS/MS for Omethoate Residue Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for the detection and quantification of the organophosphate pesticide, Omethoate.
In the realm of food safety and environmental monitoring, the accurate and sensitive detection of pesticide residues is paramount. This compound, a potent systemic organophosphate insecticide, is of particular concern due to its toxicity. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound residues. We present a synthesis of experimental data, detailed methodologies, and a visual workflow to aid researchers in making an informed decision for their specific analytical needs.
Data Presentation: A Quantitative Comparison
The choice between GC-MS and LC-MS/MS for this compound analysis often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize key quantitative performance parameters for each technique based on published data. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Curry Leaf | 0.005 µg/g | [1][2] |
| Limit of Quantification (LOQ) | Fruits and Vegetables | 0.01 mg/kg | [3] |
| Recovery | Curry Leaf | 85.57 - 107.22% | [1][2] |
| Recovery | Avocado | Excellent | [4] |
Table 2: Performance Characteristics of GC-MS/MS for this compound Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Leek and Garlic | 2 - 200 µg/kg (for a range of pesticides) | [5] |
| Limit of Quantification (LOQ) | Cereals | 5 - 200 µg/kg (for a range of pesticides) | [6] |
| Recovery | Cereals | Generally 70-120% | [6] |
| Recovery | Ayurvedic Churnas | 70-120% | [7] |
Key Takeaways from the Data:
LC-MS/MS generally demonstrates superior sensitivity for this compound analysis, with reported LOQs in the low µg/g to mg/kg range.[1][2][3] This is a significant advantage when dealing with stringent regulatory limits. GC-MS/MS can also achieve low LOQs, often in the low µg/kg range for a broad range of pesticides, but may not reach the same level of sensitivity for a polar compound like this compound as LC-MS/MS.[5][6] Recovery rates for both techniques are generally within acceptable ranges (typically 70-120%), indicating that with proper method development, both can provide accurate quantification.
Experimental Protocols: A Side-by-Side Look
The sample preparation procedure is a critical step in residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for both GC-MS and LC-MS/MS analysis of pesticide residues in various matrices.
Sample Preparation: The QuEChERS Method
The general QuEChERS workflow is similar for both techniques and involves two main stages: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
-
Extraction: A homogenized sample (typically 10-15 g) is vigorously shaken with an extraction solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate (B86180) buffers). This partitions the pesticides into the organic solvent layer.[5][6][8]
-
d-SPE Cleanup: An aliquot of the supernatant is then mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences like fats.[8] The mixture is centrifuged, and the final extract is collected for analysis.
Instrumental Analysis
While the sample preparation can be similar, the instrumental analysis differs significantly.
LC-MS/MS Protocol Summary:
-
Chromatography: A liquid chromatograph (LC) separates the components of the sample extract based on their polarity. For this compound, a C18 reversed-phase column is commonly used.[8]
-
Ionization: The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in positive mode for this compound.[8]
-
Mass Analysis: A tandem mass spectrometer (MS/MS) is used for detection and quantification. This involves selecting a specific precursor ion for this compound and then fragmenting it to produce characteristic product ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[8]
GC-MS/MS Protocol Summary:
-
Chromatography: A gas chromatograph (GC) separates volatile and semi-volatile compounds in the sample extract. The choice of the GC column is critical for good separation.
-
Ionization: As the compounds elute from the GC column, they are ionized, typically using electron ionization (EI).
-
Mass Analysis: Similar to LC-MS/MS, a tandem mass spectrometer (MS/MS) is used for selective and sensitive detection using MRM.
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates the general workflow for pesticide residue analysis using both GC-MS and LC-MS/MS.
Caption: General workflow for pesticide residue analysis using GC-MS/MS and LC-MS/MS.
Conclusion: Making the Right Choice
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the analysis of this compound residues. However, for the specific case of this compound, a polar and somewhat thermally labile organophosphate, LC-MS/MS emerges as the superior technique in terms of sensitivity and robustness. The ability of LC-MS/MS to analyze a wider range of polar pesticides without the need for derivatization further solidifies its position as the preferred method for comprehensive pesticide residue screening that includes this compound.[9][10][11]
GC-MS/MS remains a valuable tool, particularly in laboratories that are already heavily invested in GC technology and for the analysis of a broad range of other, less polar pesticides. The choice ultimately depends on the specific requirements of the analysis, including the target analyte list, the required limits of detection, the nature of the sample matrices, and the available instrumentation. For researchers focused on achieving the lowest possible detection limits for this compound in complex matrices, LC-MS/MS is the recommended analytical approach.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
- 10. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Fading Reign of a Veteran: Omethoate's Efficacy in the Era of New-Generation Insecticides
An Objective Comparison of Omethoate with Neonicotinoids, Spinosyns, and Diamides for Researchers and Drug Development Professionals
The relentless arms race between humans and insect pests has driven the continuous evolution of chemical control agents. This compound, an organophosphate insecticide that has been a stalwart in crop protection for decades, is now facing increasing scrutiny due to safety concerns and the emergence of resistance. This guide provides a comprehensive efficacy comparison between this compound and three major classes of newer generation insecticides: neonicotinoids, spinosyns, and diamides. By presenting supporting experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to equip researchers, scientists, and drug development professionals with the objective information needed to navigate the complex landscape of modern insecticides.
Executive Summary
Modern agriculture has seen a significant shift away from broad-spectrum organophosphates like this compound towards more target-specific insecticides with improved safety profiles. Neonicotinoids, spinosyns, and diamides represent key advancements in insecticide chemistry, each possessing a unique mode of action that differs from the acetylcholinesterase inhibition characteristic of organophosphates.
This guide reveals that while this compound can still be effective against certain susceptible pest populations, newer generation insecticides generally exhibit higher efficacy at lower concentrations, greater selectivity towards target pests, and a more favorable environmental profile. However, the development of resistance to these newer chemistries is a growing concern, underscoring the importance of integrated pest management strategies and rotational use of insecticides with different modes of action.
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the available quantitative data comparing the efficacy of this compound (and its close analogue, dimethoate) with newer generation insecticides against various key pests. The 50% Lethal Concentration (LC50) is a standard measure of toxicity, with lower values indicating higher potency.
Table 1: Comparative Efficacy (LC50) Against Aphids (Aphis craccivora)
| Insecticide Class | Active Ingredient | LC50 (ppm) after 24 hours[1] | LC50 (ppm) after 48 hours[1] |
| Organophosphate | Dimethoate | 0.057 | 0.047 |
| Neonicotinoid | Imidacloprid | 0.063 | 0.044 |
| Neonicotinoid | Clothianidin | 0.031 | 0.029 |
| Neonicotinoid | Thiacloprid | 0.042 | 0.028 |
Table 2: Field Efficacy Against Redlegged Earth Mite (Halotydeus destructor) - Resistant Population
| Insecticide Class | Active Ingredient | Application Rate | Mite Abundance Reduction (21 DAT)[2] |
| Organophosphate | This compound | Not specified | >98% |
| Organophosphate | Chlorpyrifos | Not specified | Persistent but small reduction |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for common insecticide efficacy bioassays.
Leaf Dip Bioassay for Aphids
This method is widely used to determine the contact and ingestion toxicity of insecticides to sucking insects like aphids.[1][3]
Materials:
-
Petri dishes (3-5 cm diameter) with ventilated lids
-
Agar (B569324) powder
-
Untreated host plant leaves
-
Fine-tipped paintbrush
-
Beakers, pipettes, and distilled water for dilutions
-
Technical grade insecticides
Procedure:
-
Agar Bed Preparation: A 1% w/v agar solution is prepared by dissolving agar powder in distilled water and heating to a boil. The solution is then poured into petri dishes to a depth of 3-4 mm and allowed to solidify.[1][3]
-
Insecticide Dilution: Serial dilutions of the test insecticides are prepared in distilled water. A surfactant may be added to ensure even coating of the leaves.
-
Leaf Treatment: Freshly excised host plant leaves are dipped into the respective insecticide solutions for a standardized duration (e.g., 10-20 seconds). Control leaves are dipped in water or a water-surfactant solution.
-
Drying and Placement: The treated leaves are allowed to air-dry. Once dry, they are placed individually onto the agar beds within the petri dishes.
-
Insect Infestation: A predetermined number of aphids (e.g., 10-20) are carefully transferred onto each leaf disc using a fine-tipped paintbrush.
-
Incubation: The petri dishes are maintained under controlled environmental conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values.
Diet-Incorporation Bioassay for Lepidopteran Larvae
This method is suitable for assessing the ingestion toxicity of insecticides to chewing insects.
Materials:
-
Artificial diet for the target insect species
-
Technical grade insecticides
-
Beakers, pipettes, and distilled water for dilutions
-
Multi-well bioassay trays or individual rearing cups
-
Fine-tipped paintbrush
Procedure:
-
Insecticide Preparation: A stock solution of the insecticide is prepared and then serially diluted.
-
Diet Incorporation: A specific volume of each insecticide dilution is thoroughly mixed with the molten artificial diet. A control diet is prepared with the solvent carrier only.
-
Dispensing: The treated and control diets are dispensed into the wells of bioassay trays or individual rearing cups and allowed to solidify.
-
Larval Infestation: One larva of a specific instar is placed into each well or cup using a fine-tipped paintbrush.
-
Incubation: The trays or cups are sealed with a breathable membrane and incubated under controlled conditions.
-
Mortality Assessment: Mortality is assessed after a set period (e.g., 72 or 96 hours). Larvae that do not respond to gentle prodding are considered dead.
-
Data Analysis: The data is analyzed using probit analysis to determine the LC50 values.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Hydrolysis Rate of Omethoate and Dimethoate: A Comparative Analysis in Aqueous Solutions
A comprehensive guide for researchers and drug development professionals on the differential hydrolysis rates of the organophosphate pesticides Omethoate and Dimethoate in aqueous environments. This report details the kinetics of degradation and provides the underlying experimental protocols.
The stability of organophosphate compounds such as this compound and Dimethoate in aqueous solutions is a critical factor in assessing their environmental persistence and toxicological profiles. This guide presents a comparative analysis of the hydrolysis rates of these two pesticides, supported by experimental data. The findings indicate that both compounds are significantly more stable in acidic conditions and hydrolyze more rapidly in alkaline environments. Notably, this compound consistently demonstrates a faster hydrolysis rate compared to Dimethoate under similar conditions.[1][2][3]
Comparative Hydrolysis Data
The rate of hydrolysis for both this compound and Dimethoate is highly dependent on the pH of the aqueous solution. The degradation follows pseudo-first-order kinetics.[3] In acidic solutions, both compounds exhibit remarkable stability with half-lives exceeding 100 days.[1][2][3][4] Conversely, in alkaline solutions, their degradation is significantly accelerated. This compound, in particular, hydrolyzes much faster than Dimethoate in alkaline conditions.[1][2]
| Compound | pH | Temperature (°C) | Half-life (t₁/₂) (days) | Rate Constant (k) |
| Dimethoate | Acidic | 25 | 124 ± 18[1][3] | - |
| Alkaline | 25 | 5.7 ± 1.4[1][3] | - | |
| 9 | 25 | 8[1] | - | |
| 9 | 35 | 1.5[1] | - | |
| This compound | Acidic | 25 | 104 ± 9[1][3] | - |
| Alkaline | 25 | 0.89 ± 0.21[1][3] | - |
Table 1: Comparative hydrolysis half-lives of Dimethoate and this compound at different pH values and temperatures.
The accelerated degradation in alkaline media suggests that alkaline hydrolysis could be a viable method for the removal of Dimethoate from contaminated water, as it does not lead to the accumulation of the more toxic this compound.[1][2][4]
Experimental Protocols
The determination of hydrolysis rates for this compound and Dimethoate was conducted following standardized guidelines for chemical testing. The experimental workflow is designed to assess the abiotic hydrolytic transformation of these substances in an aquatic environment.
1. Preparation of Test Solutions:
-
Sterile aqueous buffer solutions were prepared at various pH values, typically ranging from acidic (pH 3-4) to neutral (pH 7) and alkaline (pH 8-9).[1][5]
-
The test substances, this compound and Dimethoate, were dissolved in these buffer solutions. The initial concentration of the pesticides was 1x10⁻⁴ mol dm⁻³.[3]
2. Incubation:
-
The prepared solutions were incubated in the dark to prevent photolytic degradation, under controlled temperature conditions (e.g., 25°C and 35°C).[1][5]
3. Sampling and Analysis:
-
Aliquots of the solutions were collected at predetermined time intervals.[3]
-
The concentration of the parent compounds (this compound and Dimethoate) was quantified using Ultra-Performance Liquid Chromatography (UPLC).[2][3]
-
The decay of the pesticide concentrations was monitored over time to determine the rate of hydrolysis.[3]
4. Data Analysis:
-
The hydrolysis rate constants (k) and half-lives (t₁/₂) were calculated from the concentration-time data, assuming pseudo-first-order kinetics.[3]
Figure 1: Experimental workflow for comparing the hydrolysis rates of this compound and Dimethoate.
Signaling Pathways and Logical Relationships
The hydrolysis of organophosphates like Dimethoate and this compound is a chemical process influenced by the nucleophilic attack of hydroxide (B78521) ions, which is more prevalent in alkaline conditions. The differing hydrolysis rates can be attributed to the structural differences between the two molecules. The P-S bond in this compound is more susceptible to hydrolysis compared to the corresponding bond in Dimethoate, leading to its faster degradation.[2]
Figure 2: Logical relationship of pH influence on the hydrolysis rates of Dimethoate and this compound.
References
The Crucial Role of Certified Reference Materials in Omethoate Analysis: A Comparative Guide
Introduction
Omethoate, a potent organophosphate insecticide and a metabolite of dimethoate, is subject to stringent regulatory monitoring in food and environmental samples due to its neurotoxic properties.[1] Accurate and reliable quantification of this compound residues is paramount for ensuring consumer safety and facilitating international trade. The validation of analytical methods is a critical step in achieving this accuracy, and the use of Certified Reference Materials (CRMs) is indispensable for establishing the traceability and comparability of analytical results.[2]
This guide provides a comprehensive comparison of the two primary analytical techniques for this compound determination—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a focus on method validation employing CRMs. Detailed experimental protocols and method validation parameters are provided to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies.
Comparison of Analytical Methods for this compound Analysis
The choice between GC-MS and LC-MS/MS for this compound analysis depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While both techniques offer high selectivity, LC-MS/MS has emerged as a more versatile and sensitive method for a wide range of pesticides, including this compound.[3]
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | Typically in the low µg/kg range. | Generally lower, often in the sub-µg/kg to low µg/kg range.[4] |
| Recovery | Can be challenging for polar and thermally labile compounds like this compound, with recoveries sometimes below 70% with conventional injection techniques. Pulsed splitless injection can improve recoveries to 97-102%.[5] | Generally high and consistent recoveries (often 70-120%) are achievable for a broad range of pesticides, including this compound.[4] |
| Precision (RSD%) | Good precision can be achieved, but may be affected by inlet discrimination and matrix effects. | Typically offers excellent precision with RSD values often below 20%.[6] |
| Selectivity | High selectivity, especially with MS/MS detectors. | Very high selectivity and specificity, particularly with Multiple Reaction Monitoring (MRM).[4] |
| Matrix Effects | Susceptible to matrix-induced enhancement or suppression of signal, often requiring matrix-matched standards.[7] | Also prone to matrix effects, but can be mitigated with techniques like dilute-and-shoot or the use of isotopically labeled internal standards.[6] |
| Throughput | Runtimes can be longer compared to modern UHPLC systems. | High-throughput analysis is possible with the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Derivatization | May be required for some polar pesticides to improve volatility and chromatographic performance, though not typically for this compound itself. | Generally not required, allowing for simpler sample preparation. |
Experimental Protocols
The use of a standardized and validated sample preparation method is crucial for obtaining accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for pesticide residue analysis in a variety of matrices.
Sample Preparation: QuEChERS Protocol
This protocol is a widely adopted method for the extraction of pesticide residues from food matrices.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724). For pH-dependent pesticides, a buffered acetonitrile solution can be used.
-
Salting Out: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing a d-SPE sorbent mixture. A common mixture for many food matrices is 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at a high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. The extract may be filtered through a 0.22 µm filter prior to injection.
Instrumental Analysis: GC-MS Method
| Parameter | Setting |
| Injector | Pulsed Splitless |
| Inlet Temperature | 250 °C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Start at 70 °C, hold for 2 min, ramp to 280 °C at 25 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS |
Instrumental Analysis: LC-MS/MS Method
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[4] |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid[4] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | Precursor Ion (m/z): 214.1 -> Product Ions (m/z): 125.1 (Quantifier), 80.0 (Qualifier) |
Method Validation Parameters
Method validation should be performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[8] The use of CRMs is essential for assessing accuracy and trueness.
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (Trueness) | The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. Assessed using CRMs or recovery of spiked samples. | Mean recovery within 70-120%. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 20%.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1 and meets precision and accuracy criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in parameters. |
Mandatory Visualizations
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. benchchem.com [benchchem.com]
- 5. Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of Omethoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Omethoate, an organophosphate insecticide, is classified as a toxic and hazardous substance, necessitating strict adherence to disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Core Principles of this compound Disposal
The fundamental principle governing this compound disposal is to treat it as hazardous waste. All disposal methods must comply with local, state, and federal regulations.[1][2][3] It is crucial to consult your state's Land Waste Management Authority or equivalent environmental agency for specific requirements in your region.[1][2][4]
Step-by-Step Disposal Procedures
1. Unused or Excess this compound:
-
Professional Disposal: Excess and expired this compound must be offered to a licensed hazardous material disposal company.[5]
-
Incineration: The product may be burned in an incinerator equipped with an afterburner and scrubber to prevent atmospheric contamination.[5] This is often the preferred method for organophosphate pesticides.
-
Landfill: Disposal in a landfill approved for pesticide disposal may be an option, but only for waste that cannot be reused or reprocessed.[6] Never dispose of undiluted chemicals on-site.[7]
2. Empty Containers:
-
Triple Rinsing: Empty containers must be triple rinsed or pressure rinsed with a suitable solvent (e.g., water).[6][7] The rinsate should be collected and treated as hazardous waste.[8]
-
Decontamination: After rinsing, containers should be rendered unusable by breaking, crushing, or puncturing them.[7]
-
Disposal: Decontaminated containers can then be disposed of in accordance with local regulations, which may include recycling or disposal in an approved waste management facility.[2][7] Do not reuse empty containers for any other purpose.[4][6]
3. Contaminated Materials:
-
Personal Protective Equipment (PPE): All disposable PPE, such as gloves and aprons, that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[8]
-
Spill Cleanup Materials: Absorbent materials like sand, earth, or vermiculite (B1170534) used to clean up spills should be collected in a labeled, sealed container for hazardous waste disposal.[1][8]
4. Spill Management:
-
Containment: In the event of a spill, immediately contain the liquid to prevent it from entering drains or waterways.[2][8]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[1]
-
Decontamination: The spill area should be decontaminated with a strong detergent and water solution.[8]
Quantitative Data
No specific quantitative data for disposal procedures, such as concentration thresholds for different disposal methods, were available in the search results. Disposal decisions are primarily guided by regulatory classifications of hazardous waste.
Experimental Protocols
Detailed experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were not found in the provided search results. The recommended procedures focus on the safe containment and destruction of the chemical through licensed hazardous waste management services.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling Omethoate
Essential Safety and Handling Guide for Omethoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, an organophosphate insecticide. Adherence to these procedures is essential to mitigate the significant health risks associated with this compound. This compound is classified as a toxic and hazardous substance.[1][2][3]
Immediate Safety Information
This compound is harmful if swallowed or in contact with skin and can cause serious eye damage.[1][2] It is also very toxic to aquatic life.[1][2][3] In case of exposure, immediate medical attention is required.[1][2]
Emergency Contact: In case of accidental exposure or spillage, immediately contact your institution's emergency response team and the Poisons Information Centre.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][4][5] All PPE should be inspected for integrity before each use.[6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC).[8] Do not use leather or fabric gloves.[9] | Prevents dermal absorption, a primary route of exposure.[10] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes and aerosols that can cause severe eye damage.[1] |
| Body Protection | Chemical-protective suit or coveralls buttoned to the neck and wrist, worn over personal clothing.[8][11] A chemical-resistant apron should be worn during mixing and decanting.[10] | Minimizes skin contact with spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when working in poorly ventilated areas or when aerosols may be generated.[10] | Prevents inhalation of toxic vapors or aerosols. |
| Footwear | Chemical-resistant boots. Pants should be worn over the boots.[9] | Protects feet from spills and prevents chemicals from entering boots. |
Operational Plan: Handling and Storage
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
Storage: Store this compound in its original, tightly closed container in a cool, well-ventilated, and locked area away from heat, sparks, and open flames.[1][11] Do not store in direct sunlight.[11]
Handling Procedures:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Wash hands thoroughly with soap and water after handling.[3][5]
-
Use explosion-proof electrical and ventilating equipment.[1][3]
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for safely preparing a standard solution of this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (e.g., volumetric flasks, pipettes, beakers, solvent).
-
-
Procedure:
-
Place a calibrated balance inside the fume hood.
-
Carefully weigh the required amount of this compound concentrate in a tared beaker.
-
Using a volumetric pipette, transfer the weighed this compound to a volumetric flask.
-
Rinse the beaker with the appropriate solvent and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Dilute the solution to the mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
-
Post-Procedure:
-
Label the volumetric flask clearly with the compound name, concentration, date, and your initials.
-
Decontaminate all non-disposable equipment by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Waste Disposal:
-
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]
-
Do not dispose of this compound in household garbage or down the sewage system.[2]
-
Empty containers should be triple or pressure rinsed with an appropriate solvent before disposal.[11] The rinsate should be collected and treated as hazardous waste.
-
Contaminated PPE that cannot be decontaminated (e.g., heavily contaminated disposable gloves) must be disposed of as hazardous waste.[7]
Spill Management:
-
In the event of a spill, evacuate the area and deny entry to unprotected personnel.[1]
-
Eliminate all ignition sources.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material such as sand, diatomite, or universal binders.[2]
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. Understanding this compound [cnagrochem.com]
- 5. agrobaseapp.com [agrobaseapp.com]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. epa.gov [epa.gov]
- 8. Pesticide use and personal protective equipment [health.vic.gov.au]
- 9. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. 4farmers.com.au [4farmers.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
